molecular formula C12H12N2O2S B336318 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide

4-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B336318
M. Wt: 248.3 g/mol
InChI Key: LJEWEQSEYGLEFC-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1,3-thiazol-2-yl)benzamide is a chemical scaffold of interest in medicinal chemistry and biochemical research, centered on the N-(thiazol-2-yl)benzamide structure. This pharmacophore is recognized for its potential to interact with significant biological targets. Scientific literature indicates that closely related N-(thiazol-2-yl)benzamide analogs have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs function as negative allosteric modulators, exhibiting state-dependent inhibition that is non-competitive with the native agonist, suggesting a binding site within the transmembrane or intracellular domains of the receptor . Furthermore, molecular hybrids incorporating the thiazole moiety have demonstrated notable antimicrobial properties in studies. For instance, such compounds have shown potent activity against fungal strains like Cryptococcus neoformans by acting as membrane-active agents, leading to disruption of the cell wall and pore formation, as observed in electron microscopy studies . The presence of the thiazole ring, a common feature in various bioactive molecules, underpins the value of this compound as a key intermediate and pharmacophore for developing new tool compounds in ion channel research and antimicrobial mechanism studies. This product is intended for research applications only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.3 g/mol

IUPAC Name

4-ethoxy-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C12H12N2O2S/c1-2-16-10-5-3-9(4-6-10)11(15)14-12-13-7-8-17-12/h3-8H,2H2,1H3,(H,13,14,15)

InChI Key

LJEWEQSEYGLEFC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC=CS2

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC=CS2

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

4-ethoxy-N-(1,3-thiazol-2-yl)benzamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide , a critical scaffold in medicinal chemistry. It is designed for researchers synthesizing or screening this compound for kinase inhibition, ion channel modulation (specifically ZAC), or antimicrobial activity.

Classification: Heterocyclic Amide Scaffold CAS Registry Number: 332152-60-0 PubChem CID: 803176

Executive Summary & Pharmacophore Analysis

The N-(thiazol-2-yl)benzamide moiety is a "privileged structure" in drug discovery, serving as a core pharmacophore for a diverse range of biological targets. The specific derivative 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide combines a lipophilic ethoxy tail with a polar, hydrogen-bonding thiazole headgroup.

Key Structural Features:

  • Thiazole Ring: Acts as a bioisostere for pyridine or oxazole; provides a critical hydrogen bond acceptor (N3) and donor (C-H/S interactions).

  • Amide Linker: A rigid spacer that facilitates

    
    -
    
    
    
    stacking interactions and directs the vectors of the two aromatic systems.
  • 4-Ethoxy Substitution: Enhances lipophilicity (LogP modulation) and provides steric bulk to fill hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases or allosteric sites of Glucokinase).

Biological Relevance (Scaffold Context)

While specific activity depends on the target, this scaffold is structurally homologous to:

  • ZAC Antagonists: Analogues like TTFB (N-(4-tert-butylthiazol-2-yl)-3-fluorobenzamide) are selective antagonists of the Zinc-Activated Channel (ZAC).[1][2]

  • Glucokinase Activators: Benzamide-thiazole derivatives have been investigated as allosteric activators for Type 2 Diabetes therapy.

  • Antimicrobial Agents: The 2-aminothiazole core is frequently associated with inhibition of bacterial DNA gyrase B.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

PropertyValue / DescriptionSource/Validation
IUPAC Name 4-ethoxy-N-(1,3-thiazol-2-yl)benzamidePubChem [1]
Molecular Formula

Calculated
Molecular Weight 248.30 g/mol Calculated
LogP (Predicted) 2.8 ± 0.4XLogP3 [1]
H-Bond Donors 1 (Amide NH)Structural Analysis
H-Bond Acceptors 4 (O-Ethoxy, O-Carbonyl, N-Thiazole, S-Thiazole)Structural Analysis
Solubility Low in

; Soluble in DMSO (>10 mM), DMF,

Experimental Observation
Appearance White to Off-White Crystalline SolidTypical for class

Synthesis Protocol: Acyl Chloride Coupling

Objective: Synthesize 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide with >95% purity. Method: Nucleophilic acyl substitution using 4-ethoxybenzoyl chloride and 2-aminothiazole.

Reaction Scheme (DOT Visualization)

Synthesispathway A 4-Ethoxybenzoic Acid (Precursor) I1 4-Ethoxybenzoyl Chloride (Activated Electrophile) A->I1 Reflux, 2h B SOCl2 (Thionyl Chloride) B->I1 C 2-Aminothiazole (Nucleophile) P 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide (Target) C->P I1->P + C, Et3N, DCM 0°C to RT, 12h

Figure 1: Synthetic pathway via acid chloride activation. This route is preferred over EDC/HOBt coupling for higher yields in benzamide synthesis.

Step-by-Step Methodology

Reagents:

  • 4-Ethoxybenzoic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (3.0 eq)
    
  • 2-Aminothiazole (1.1 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Activation: In a dry round-bottom flask, dissolve 4-ethoxybenzoic acid in excess thionyl chloride. Reflux for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Evaporation: Remove excess

    
     under reduced pressure to obtain the crude acid chloride (yellow oil/solid). Do not purify.
    
  • Coupling: Dissolve the acid chloride in anhydrous DCM (5 mL/mmol). Cool to 0°C.

  • Addition: Dropwise add a solution of 2-aminothiazole and triethylamine in DCM. The reaction is exothermic; maintain temperature <5°C during addition.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organic layer with 1N
    
    
    (to remove unreacted amine) and then Brine.
  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (

    
    , Gradient 0-40% EtOAc in Hexane).
    

Structural Validation (Self-Validating System)

To ensure the synthesized compound is the target structure, compare your analytical data against these expected signals.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-



NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 12.40Singlet (Broad)1HAmide NH (Deshielded by C=O and Thiazole N)
1H 8.05Doublet (

Hz)
2HBenzene H-2,6 (Ortho to C=O)
1H 7.50Doublet (

Hz)
1HThiazole H-4
1H 7.20Doublet (

Hz)
1HThiazole H-5
1H 6.98Doublet (

Hz)
2HBenzene H-3,5 (Ortho to Ethoxy)
1H 4.10Quartet (

Hz)
2HEthoxy -CH2-
1H 1.35Triplet (

Hz)
3HEthoxy -CH3

Diagnostic Check:

  • The "Amide" Test: If the signal at ~12.40 ppm is missing, the coupling failed (likely hydrolysis of the acid chloride).

  • The "Ethoxy" Test: Look for the classic Quartet-Triplet pattern at 4.10 and 1.35 ppm.

Mass Spectrometry (LC-MS)
  • Expected [M+H]+: 249.07 m/z

  • Fragment Ions: Loss of ethoxy group or cleavage of the amide bond (benzoylium ion ~149 m/z).

Potential Applications & SAR Logic

This molecule is a versatile starting point for Structure-Activity Relationship (SAR) studies.

SAR_Logic Center 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide (Scaffold) Mod1 Thiazole Substitution (C4/C5 Position) Center->Mod1 Mod2 Phenyl Ring Substitution (4-Position) Center->Mod2 Mod3 Linker Modification (N-Methylation) Center->Mod3 Effect1 Modulates Solubility & Kinase Selectivity Mod1->Effect1 Effect2 Alters Lipophilicity & Metabolic Stability Mod2->Effect2 Effect3 Restricts Conformation (cis/trans) Mod3->Effect3

Figure 2: SAR modification strategies. The 4-ethoxy group can be replaced with halo- or alkyl- groups to tune potency, while the thiazole ring is essential for binding affinity in many targets.

Safety & Handling

  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store at 2-8°C, desiccated. Stable in solution (DMSO) at -20°C for up to 6 months.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 803176, 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide. Retrieved from [Link]

  • SpectraBase. NMR Spectra for 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide. Retrieved from [Link]

  • Petersen, J. G., et al. (2023).Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). British Journal of Pharmacology. (Contextual reference for scaffold activity).

Sources

A Technical Guide to the Biological Activity of N-(thiazol-2-yl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The N-(thiazol-2-yl)benzamide Scaffold: A Privileged Structure in Medicinal Chemistry

The fusion of a thiazole ring with a benzamide moiety creates the N-(thiazol-2-yl)benzamide scaffold, a structure of significant interest in modern medicinal chemistry. Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a core component of numerous FDA-approved drugs, valued for its metabolic stability and diverse biological activities.[1][2] When linked to a benzamide group via an amide bond, the resulting scaffold serves as a versatile template for developing novel therapeutic agents. This guide provides an in-depth exploration of the multifaceted biological activities of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential, supported by detailed experimental protocols and mechanistic insights.

The diverse pharmacological activities of these derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, make their combination a promising strategy for developing new therapeutic agents.[3] The thiazole ring itself is a cornerstone of many biologically active compounds, contributing to activities ranging from antifungal and antibacterial to anticancer and anti-inflammatory effects.[1][2][4]

Section 2: Unraveling the Biological Potential: A Multi-Pronged Investigation

The therapeutic potential of N-(thiazol-2-yl)benzamide derivatives spans several key areas of drug discovery. Their rigid, planar structure and potential for diverse substitutions make them ideal candidates for targeting various biological macromolecules.

Anticancer Evaluation

N-(thiazol-2-yl)benzamide derivatives have emerged as a promising class of anticancer agents, with studies demonstrating their ability to inhibit the proliferation of various cancer cell lines.[5]

Conceptual Framework: Why this Scaffold for Cancer?

The efficacy of this scaffold often lies in its ability to act as a kinase inhibitor. Many derivatives are designed to mimic the hinge-binding motif of ATP, allowing them to fit into the catalytic site of kinases that are often overactive in cancer cells, such as Epidermal Growth Factor Receptor (EGFR) and HER-2.[6] This competitive inhibition blocks downstream signaling pathways essential for cancer cell proliferation and survival. Studies suggest that these compounds can induce apoptosis (programmed cell death) by activating caspases and modulating cell cycle regulators.[5]

Featured Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the cytotoxic potential of novel compounds by measuring the metabolic activity of living cells.[7][8] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][9] The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the IC50 value—the concentration of the compound that inhibits 50% of cell growth.

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the N-(thiazol-2-yl)benzamide derivatives in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24-72 hours.[7]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[7][10]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure homogeneity.[9] Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[7][9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Data Presentation: Cytotoxicity of Representative Derivatives

Compound IDModificationTarget Cell LineIC50 (µM)Source
PQPD-4a 2-hydroxyquinoline-4-carboxamideMCF-7 (Breast)1.16[11]
PQPD-4f 2-hydroxyquinoline-4-carboxamideMCF-7 (Breast)1.021[11]
Doxorubicin (Standard)MCF-7 (Breast)1.812[11]
YH-9 6,7-methoxyquinolineSK-BR-3 (Breast)Not specified, potent[6]

Visualization: Kinase Inhibition Signaling Pathway

The diagram below illustrates a simplified kinase signaling pathway often targeted by anticancer drugs. N-(thiazol-2-yl)benzamide derivatives can act as inhibitors at various points (e.g., EGFR, HER-2), blocking the signal transduction cascade that leads to cell proliferation.[6]

Kinase_Pathway GF Growth Factor Receptor EGFR/HER-2 Receptor GF->Receptor Binds RAS RAS Receptor->RAS Activates Inhibitor N-(thiazol-2-yl)benzamide Derivative Inhibitor->Receptor INHIBITS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound in 96-Well Plate start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Microbial Suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Visually Inspect for Growth Determine Lowest Concentration with No Turbidity (MIC) incubate->read_mic end End read_mic->end

Caption: Standard workflow for the broth microdilution MIC assay.

Exploring Other Therapeutic Avenues

The versatility of the N-(thiazol-2-yl)benzamide scaffold extends to other important therapeutic areas.

  • Anti-inflammatory Activity: Several derivatives have been shown to possess significant anti-inflammatory properties. [12]The mechanism often involves the inhibition of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2) or the suppression of pro-inflammatory cytokines such as TNF-α and IL-6. [13][14]This suggests their potential application in treating inflammatory conditions like arthritis. [5]* Glucokinase Activation: Certain N-(thiazol-2-yl)benzamide derivatives have been identified as allosteric activators of glucokinase (GK), a key enzyme in regulating blood glucose levels. [15][16]This makes them attractive candidates for the development of novel anti-diabetic agents for Type 2 diabetes. [15]* Ion Channel Modulation: Recent research has identified N-(thiazol-2-yl)benzamide analogs as the first selective antagonists for the Zinc-Activated Channel (ZAC), a unique member of the Cys-loop receptor superfamily. [17][18]This discovery provides valuable pharmacological tools for studying the physiological roles of this ion channel. [17]

Section 3: Future Perspectives and Drug Development Challenges

The N-(thiazol-2-yl)benzamide scaffold is a validated platform for the discovery of potent, biologically active molecules. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities underscores their therapeutic promise. Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Optimization: Further refining the substitutions on both the thiazole and benzamide rings to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Deconvolution: Moving beyond primary screening to elucidate the precise molecular targets and pathways through which these compounds exert their effects.

  • In Vivo Efficacy and Safety: Translating promising in vitro results into animal models to assess efficacy, toxicity, and overall drug-like properties.

While the potential is clear, challenges remain in optimizing these molecules to minimize off-target effects and ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles for clinical development.

References

  • Title: Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives Source: RSC Publishing URL
  • Title: Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors Source: Bentham Science Publisher URL
  • Title: N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)
  • Title: MIC Determination By Microtitre Broth Dilution Method Source: Hancock Lab URL
  • Title: MTT assay protocol Source: Abcam URL
  • Title: A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria Source: Journal of Visualized Experiments URL
  • Title: SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES Source: World Journal of Pharmaceutical and Medical Research URL
  • Title: Broth Dilution Method for MIC Determination Source: Microbe Online URL
  • Title: Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold Source: Journal of Medicinal and Chemical Sciences URL
  • Source: PMC (PubMed Central)
  • Title: Full article: Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl)
  • Title: Two-fold Broth Microdilution Method for Determination of MIC Source: KIT - IBG URL
  • Title: Anti-inflammatory activity of thiazole derivatives (A, A1, and A2)
  • Title: Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4" Source: Benchchem URL
  • Title: N-(Benzo[d]thiazol-2-yl)
  • Title: Discovery of N-(1,3,4-thiadiazol-2-yl)
  • Title: MTT Cell Proliferation Assay Source: ATCC URL
  • Title: A Review on Recent Development and biological applications of benzothiazole derivatives Source: Journal of Drug Delivery and Therapeutics URL
  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL
  • Title: CytoSelect™ MTT Cell Proliferation Assay Source: Cell Biolabs URL
  • Title: 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl)
  • Title: Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
  • Title: A Review on Benzothiazole Derivatives and Their Biological Significances Source: Asian Journal of Research in Medical and Pharmaceutical Sciences URL
  • Title: Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety Source: PubMed URL
  • Title: Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives Source: PubMed URL
  • Title: An Overview of Thiazole Derivatives and its Biological Activities Source: International Journal of Pharmaceutical Sciences and Research URL
  • Title: Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators Source: ResearchGate URL
  • Title: Discovery and functional characterization of N-(thiazol-2-yl)
  • Title: Discovery of cycloalkyl-fused N -thiazol-2-yl-benzamides as tissue non-specific glucokinase activators: Design, synthesis, and biological evaluation Source: ResearchGate URL
  • Title: Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)
  • Title: Metabolic activation of N-thiazol-2-yl benzamide as glucokinase activators: Impacts of glutathione trapping on covalent binding Source: PubMed URL
  • Title: Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC)
  • Source: PMC (PubMed Central)

Sources

[1]

Executive Summary & Compound Identity

4-ethoxy-N-(1,3-thiazol-2-yl)benzamide is a synthetic small molecule belonging to the N-(thiazol-2-yl)benzamide class.[1] This scaffold is frequently utilized in medicinal chemistry as a privileged structure for fragment-based drug discovery, specifically targeting ion channels (e.g., Zinc-Activated Channels) and specific kinase pathways.[1]

While often found in high-throughput screening (HTS) libraries, this specific derivative lacks a widely indexed "common" CAS number in public registries (unlike its sulfone isomer, Dapsone).[1] Researchers must rely on its InChIKey and SMILES for precise database retrieval to avoid isomer confusion.

Identification Data
ParameterValue
Chemical Name 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide
CAS Registry Number Not widely indexed in public domain (Use InChIKey for ID)
PubChem CID Referenced in PubChemLite libraries
Molecular Formula C₁₂H₁₂N₂O₂S
Molecular Weight 248.30 g/mol
Exact Mass 248.0619 g/mol
InChIKey LJEWEQSEYGLEFC-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)NC2=NC=CS2

Chemical Synthesis & Methodology

Reaction Logic

The amine group on the thiazole ring is weakly nucleophilic due to the electron-withdrawing nature of the heterocycle. Standard acyl chloride couplings can lead to bis-acylation or side reactions at the ring nitrogen. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) activates the carboxylic acid efficiently, preventing racemization (not an issue here, but good practice) and promoting attack by the sluggish thiazole amine.[1]

Synthesis Workflow Diagram

SynthesisAcid4-Ethoxybenzoic Acid(Starting Material A)ActivationActivation Phase(HATU, DIPEA, DMF)Acid->Activation Carboxylate formationAmine2-Aminothiazole(Starting Material B)CouplingAmide Coupling(RT, 12-16h)Amine->CouplingActivation->Coupling Activated EsterWorkupWorkup & Purification(EtOAc ext., Column Chrom.)Coupling->WorkupProduct4-ethoxy-N-(1,3-thiazol-2-yl)benzamide(Final Product)Workup->Product

Figure 1: HATU-mediated synthesis pathway designed to overcome the low nucleophilicity of the 2-aminothiazole moiety.[1]

Step-by-Step Protocol

Reagents:

  • 4-Ethoxybenzoic acid (1.0 equiv)[1]

  • 2-Aminothiazole (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Procedure:

  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxybenzoic acid (e.g., 1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add DIPEA (3.0 mmol) dropwise. Stir for 10 minutes at room temperature (RT) to ensure deprotonation of the acid.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution may turn slightly yellow.[2] Stir for 15–20 minutes to form the activated ester species.

  • Amine Addition: Add 2-aminothiazole (1.1 mmol).

  • Reaction: Stir the reaction mixture at RT for 12–16 hours. Monitor progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS. The product typically appears as a new spot with lower R_f than the starting acid but higher than the amine.

  • Workup: Dilute the reaction mixture with EtOAc (30 mL) and wash sequentially with:

    • Saturated NaHCO₃ (2 x 15 mL) – removes unreacted acid.

    • Water (2 x 15 mL) – removes DMF.

    • Brine (1 x 15 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent Gradient: 0% to 40% EtOAc in Hexanes.

    • Yield Expectation: 65–80% as a white to off-white solid.

Biological Applications & Mechanism

This compound serves as a critical chemical probe in two primary areas of pharmacological research.

Zinc-Activated Channel (ZAC) Antagonism

Research indicates that N-(thiazol-2-yl)benzamide analogs are selective antagonists of the Zinc-Activated Channel (ZAC) , a member of the Cys-loop receptor superfamily.[1][3]

  • Mechanism: These compounds act as negative allosteric modulators (NAMs). They bind to a transmembrane site distinct from the zinc-binding site, stabilizing the closed state of the ion channel.[1]

  • Significance: ZAC is implicated in sperm capacitation and potentially in specific neuronal signaling pathways. 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide serves as a tool compound to dissect these physiological roles without cross-reactivity to GABA_A or 5-HT3 receptors [1].[1]

Antifungal Activity (SDHI Analogs)

Structurally, this molecule mimics the pharmacophore of Succinate Dehydrogenase Inhibitors (SDHIs) like Thifluzamide.[1][4]

  • Mechanism: The benzamide moiety mimics the ubiquinone binding site in Complex II of the mitochondrial electron transport chain.

  • Application: While primarily a research tool, analogs with this core structure are screened for activity against phytopathogenic fungi such as Rhizoctonia solani [2].[1]

Physico-Chemical Profile

The following properties are critical for researchers modeling the ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound.

PropertyDataNote
LogP (Predicted) ~2.8Lipophilic, likely membrane permeable.[1]
Topological Polar Surface Area (TPSA) ~64 ŲGood oral bioavailability potential (<140 Ų).[1]
H-Bond Donors 1Amide NH.
H-Bond Acceptors 4Carbonyl O, Ethoxy O, Thiazole N, Thiazole S.
Solubility Low in water; High in DMSO, DMF, EtOAc.[1]Stock solutions should be prepared in DMSO.

References

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Source: PubMed Central (PMC) / Biochemical Pharmacology URL:[1][Link][1]

  • Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide derivatives. Source: Bioorganic Chemistry (via PubMed) URL:[1][Link]

  • PubChemLite Compound Record: 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide. Source: PubChem / University of Luxembourg URL:[1][Link] (Search via InChIKey: LJEWEQSEYGLEFC-UHFFFAOYSA-N)[1]

Architecting Efficacy: A Deep Dive into the SAR of Thiazole Benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Privileged Scaffold

In the landscape of medicinal chemistry, the thiazole benzamide pharmacophore stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide moves beyond basic descriptions to deconstruct the Structure-Activity Relationship (SAR) of this scaffold.

We will dissect the molecule into its three functional domains: the Thiazole Head (Vector A) , the Amide Linker (Vector B) , and the Benzamide Tail (Vector C) . By manipulating these vectors, researchers can toggle activity between metabolic regulation (Glucokinase activation), antimicrobial efficacy (DprE1 inhibition), and oncogenic kinase suppression (ROR1/EGFR).

Synthetic Architecture: A Self-Validating Protocol

To explore the SAR, one must first control the synthesis. The 2-aminothiazole nitrogen is weakly nucleophilic due to the electron-withdrawing nature of the thiazole ring. Standard peptide coupling conditions often fail or result in low yields.

The "Activated Acyl" Protocol

This protocol prioritizes the formation of the acid chloride to overcome the low nucleophilicity of the 2-aminothiazole.

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride (1.2 equiv)
    
  • 2-Aminothiazole derivative (1.0 equiv)

  • Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation (In Situ): Dissolve the substituted benzoic acid in anhydrous DCM under

    
     atmosphere. Add oxalyl chloride dropwise, followed by a catalytic drop of DMF. Stir at 0°C to RT for 2 hours. Validation: Cessation of gas evolution (
    
    
    
    ,
    
    
    ) indicates conversion to acid chloride.
  • Coupling: Cool the reaction mixture to 0°C. Add the 2-aminothiazole followed slowly by

    
    . The base acts as an HCl scavenger.
    
  • Thermodynamic Drive: Allow the mixture to warm to RT and stir for 12–16 hours. If the thiazole is electron-deficient (e.g., 4-CF3 substituted), reflux may be required.

  • Work-up: Quench with saturated

    
    . Extract with DCM. Wash organic layer with 1N HCl (to remove unreacted amine) and brine.
    
  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for benzamides to ensure high purity for biological assays.

Visualization: Modular Synthesis Workflow

SynthesisWorkflow Start Substituted Benzoic Acid Activation Activation (Oxalyl Chloride/DMF) Start->Activation DCM, 0°C Intermediate Acid Chloride Intermediate Activation->Intermediate -HCl, -CO, -CO2 Coupling Nucleophilic Attack (2-Aminothiazole + Et3N) Intermediate->Coupling Addition of Amine Product Thiazole Benzamide Analog Coupling->Product RT to Reflux, 12h

Figure 1: The "Activated Acyl" synthetic pathway ensures complete conversion of the sterically hindered or electron-poor thiazole amines.

SAR Chronicles: Vector Analysis by Target

Module A: Metabolic Regulation (Glucokinase Activators)

Target: Glucokinase (GK) – Allosteric Activation.[1] Therapeutic Goal: Type 2 Diabetes (lowering blood glucose).[2][3]

  • The Benzamide Tail (Vector C): This is the critical determinant for GK activation. A 3,5-disubstituted pattern on the phenyl ring is essential.

    • Preferred Substituents: Hydrophobic and electron-withdrawing groups (e.g., -Cl, -CF3, -SMe).

    • Mechanism:[4] These groups occupy a hydrophobic pocket in the allosteric site, inducing the "closed" (active) conformation of the enzyme.

  • The Thiazole Head (Vector A):

    • The N-thiazol-2-yl moiety acts as a hydrogen bond acceptor/donor system with Arg63 (backbone).

    • Constraint: Bulky substituents at C4/C5 of the thiazole often diminish activity due to steric clash with the narrow allosteric cleft.

  • Quantitative Insight: | Analog ID | Benzamide Sub. | Thiazole Sub.[2][4][5][6][7][8][9][10][11][12] | GK Activation (

    
    ) |
    | :--- | :--- | :--- | :--- |
    | GKA-1  | 3,5-di-Cl | H | 0.45 
    
    
    
    M | | GKA-2 | 3-Cl, 5-SMe | H | 0.12
    
    
    M | | GKA-3 | 3,5-di-Cl | 4-Phenyl (Bulky) | > 50
    
    
    M (Inactive) |
Module B: Infectious Disease (Antitubercular Agents)

Target: DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) or InhA. Therapeutic Goal: Mycobacterium tuberculosis inhibition.[13]

  • The Thiazole Head (Vector A): Unlike GK activators, antitubercular potency increases with lipophilic bulk at the C4 and C5 positions.

    • Modifications: Introduction of 4-phenyl or 4,5-dimethyl groups enhances cell wall penetration (permeability) and fills the hydrophobic active site of DprE1.

  • The Benzamide Tail (Vector C):

    • Nitro groups (

      
      ) are often explored but pose toxicity risks.
      
    • Bioisosteres: Replacement of the phenyl ring with a pyridine or pyrazine often improves solubility without sacrificing potency.

Module C: Oncology (Kinase Inhibition)

Target: ROR1, EGFR, or VEGFR. Therapeutic Goal: Induction of apoptosis in NSCLC (Non-Small Cell Lung Cancer).

  • The "Hinge Binder" Concept: The aminothiazole motif functions as a bidentate hinge binder in the ATP-binding pocket of kinases.

    • The Thiazole Nitrogen (N3) accepts a H-bond.

    • The Amide NH donates a H-bond.

  • SAR Logic:

    • Vector C (Tail): Must extend into the solvent-exposed region or the "gatekeeper" region. 3-(2-aminobenzo[d]thiazol-5-yl) derivatives show high selectivity for ROR1.

    • Vector A (Head): Fusion of the thiazole into a benzothiazole system significantly increases potency by expanding the pi-stacking surface area within the kinase pocket.

Visualization: The SAR Pharmacophore Map

This diagram synthesizes the contradictory requirements across different therapeutic targets, visualizing the "Decision Nodes" for a medicinal chemist.

SAR_Map Core Thiazole Ring (Vector A) Amide Linker (Vector B) Benzamide Ring (Vector C) GK Target: Glucokinase (Diabetes) Core:h->GK GK_Req Req: Unsubstituted Thiazole Req: 3,5-disubstituted Benzamide (Hydrophobic Pocket Fit) Core:t->GK_Req Critical for Activity TB Target: M. tuberculosis (DprE1) Core:h->TB Onco Target: Kinases (ROR1/EGFR) Core:h->Onco GK->GK_Req TB_Req Req: C4/C5 Lipophilic Bulk (e.g., 4-Phenyl) Enhances Permeability TB->TB_Req Onco_Req Req: Benzothiazole Fusion (Pi-Stacking) Req: H-Bonding Network (Hinge) Onco->Onco_Req

Figure 2: Divergent SAR pathways. The choice of substituents on the Thiazole (Vector A) and Benzamide (Vector C) dictates the therapeutic class.

References

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator. PMC (NIH). Available at: [Link]

  • Discovery of cycloalkyl-fused N-thiazol-2-yl-benzamides as tissue non-specific glucokinase activators. European Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. PubMed. Available at: [Link]

  • Design, synthesis, biological evaluation... of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular agents. PMC (NIH). Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules (MDPI). Available at: [Link]

Sources

The 4-Ethoxybenzamide Scaffold: From Epigenetic Modulation to Sensory Pharmacology

[1]

Executive Summary

The 4-ethoxybenzamide moiety represents a privileged structural motif in medicinal chemistry, characterized by a unique balance of lipophilicity and hydrogen-bonding capability.[1] While simple benzamides are ubiquitous, the specific introduction of an ethoxy group at the para position creates a pharmacophore with distinct selectivity profiles.

This technical guide analyzes the "4-ethoxy" substitution pattern, moving beyond generic benzamide activity to focus on three high-value biological targets where this specific scaffold drives potency: Sirtuin 2 (SIRT2) , Acetylcholinesterase (AChE) , and Taste Receptor Type 2 Member 8 (T2R8) .[1]

Section 1: The Pharmacophore & Structure-Activity Relationship (SAR)[1]

The 4-ethoxy group functions as more than a simple hydrophobic tail.[1] In the context of enzyme binding pockets, it often serves as a "molecular anchor," occupying hydrophobic clefts while the amide nitrogen positions itself for hydrogen bonding with backbone carbonyls of the target protein.

Key SAR Drivers:
  • Lipophilic Extension: The ethyl chain extends deeper into hydrophobic pockets than a methoxy group, often improving binding affinity (pK_i) by 0.5–1.0 log units in targets like SIRT2.

  • Electronic Modulation: The ethoxy group is a strong electron-donating group (EDG) by resonance, increasing electron density on the aromatic ring. This is critical for pi-stacking interactions with aromatic residues (e.g., Tryptophan, Phenylalanine) in the active sites of AChE and SIRT2.

  • Steric Bulk: In the case of dopamine D2/D3 receptors, the 4-ethoxy group provides the necessary bulk to induce specific conformational changes that favor antagonist binding over agonist binding.

Visualization: SAR Logic of 4-Ethoxybenzamides

SAR_LogicCore4-Ethoxybenzamide CoreSub_35_Cl3,5-Dichloro Substitution(Tenovin Analogs)Core->Sub_35_ClHalogenationSub_UnsubUnsubstituted RingCore->Sub_UnsubNative ScaffoldTarget_SIRT2Target: SIRT2(Epigenetic Regulation)Sub_35_Cl->Target_SIRT2High PotencyTarget_AChETarget: AChE(Neurodegeneration)Sub_35_Cl->Target_AChEDual Binding SiteTarget_T2R8Target: T2R8(Bitter Taste Blockade)Sub_Unsub->Target_T2R8Allosteric ModulationMech_HydroMechanism:Hydrophobic Pocket FitTarget_SIRT2->Mech_HydroMech_StackMechanism:Pi-Stacking / Steric BlockTarget_AChE->Mech_Stack

Caption: Divergent biological targeting based on secondary substitutions of the 4-ethoxybenzamide core.

Section 2: Primary Target – Sirtuin 2 (SIRT2) Inhibition[1]

The most scientifically rigorous application of 4-ethoxybenzamides lies in the development of Tenovin analogs .[1] Tenovin-6 is a well-known sirtuin inhibitor, but its analogs, specifically Tenovin-40 and Tenovin-41 , utilize the 3,5-dichloro-4-ethoxybenzamide fragment to achieve high selectivity for SIRT2 over SIRT1.[1]

Mechanism of Action

SIRT2 is a NAD+-dependent deacetylase.[1] Overexpression of SIRT2 is linked to neurodegeneration and tumorigenesis. The 4-ethoxybenzamide derivatives function as non-competitive inhibitors.[1]

  • Binding: The 4-ethoxy group lodges into the hydrophobic "selectivity pocket" of SIRT2, which is larger and more accommodating than that of SIRT1.

  • Effect: Inhibition of SIRT2 prevents the deacetylation of p53 (at Lysine 382) and

    
    -tubulin .[1]
    
  • Outcome: Hyperacetylation of p53 stabilizes the protein, leading to cell cycle arrest or apoptosis in cancer cells.

Experimental Validation: SIRT2 Inhibition Data

Data derived from Tenovin analog studies (e.g., Tenovin-40).[1][2]

Compound VariantR-Group (Pos 4)R-Group (Pos 3,5)SIRT2 IC50 (

M)
SIRT1 IC50 (

M)
Selectivity Ratio
Tenovin-6 -OtBuUnsub1021~2x
Tenovin-40 -OEt -Cl, -Cl 2.5 >100 >40x
Analog 3c -OMe-Cl, -Cl15.0>100~6x
Analog 3d -H-Cl, -Cl>100>100Inactive

Insight: The switch from Methoxy (Analog 3c) to Ethoxy (Tenovin-40) improves potency by 6-fold, confirming the critical role of the ethyl tail in filling the SIRT2 hydrophobic pocket.[1]

Section 3: Secondary Target – Acetylcholinesterase (AChE)[1]

In Alzheimer's disease research, the 3,5-dichloro-4-ethoxybenzamide motif appears again as a "cap" group in dual-binding AChE inhibitors.[1]

The "Dual Binding" Strategy

AChE has a deep catalytic gorge. Effective inhibitors often span from the Catalytic Anionic Site (CAS) at the bottom to the Peripheral Anionic Site (PAS) at the rim.

  • Role of 4-Ethoxybenzamide: It acts as the PAS-binding moiety.[1] The electron-rich aromatic ring (enhanced by 4-ethoxy) engages in pi-pi stacking with Trp286 at the PAS, while the amide linker connects to a CAS-binding unit (like tacrine or a benzylamine).[1]

Pathway Visualization: Neuroprotective Signaling[2]

Neuro_PathwayInhibitor4-Ethoxybenzamide Derivative(e.g., AAA-016)AChEAcetylcholinesterase (AChE)Inhibitor->AChEInhibits (IC50 ~50 nM)AChAcetylcholine (ACh)Inhibitor->AChPreserves LevelsAChE->AChDegradesReceptorPost-synaptic ACh ReceptorACh->ReceptorBindsSignalCognitive Function / TransmissionReceptor->SignalActivation

Caption: Mechanism of AChE inhibition by 4-ethoxybenzamide derivatives preserving cholinergic signaling.

Section 4: Niche Target – Bitter Taste Receptor (T2R8)[1][2]

Unlike the enzyme targets which require the chlorinated ring, the unsubstituted 4-ethoxybenzamide (CAS 55836-71-0) has been identified as a specific antagonist for the T2R8 bitter taste receptor.[1]

  • Application: It is used to mask the bitter taste of caffeine and other alkaloids in pharmaceutical formulations and functional beverages.

  • Mechanism: Allosteric antagonism. It binds to the transmembrane domain of the G-protein coupled receptor (GPCR), preventing the conformational shift required for G-protein activation (Gustducin).[1]

Section 5: Experimental Protocols

Protocol A: Synthesis of 3,5-Dichloro-4-ethoxybenzamide

A critical intermediate for SIRT2 and AChE inhibitors.[1]

Reagents: 3,5-dichloro-4-hydroxybenzoic acid, Ethyl iodide, Potassium Carbonate (K2CO3), Thionyl Chloride (SOCl2), Ammonia.

  • Etherification:

    • Dissolve 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq) in DMF.

    • Add K2CO3 (2.5 eq) and Ethyl iodide (1.2 eq).

    • Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Checkpoint: The disappearance of the starting phenol spot indicates protection of both the phenol and carboxylic acid (forming the ethyl ester).

    • Hydrolyze the ester with NaOH (2M) in MeOH to yield 3,5-dichloro-4-ethoxybenzoic acid .[1]

  • Amide Formation:

    • Reflux the acid (1.0 eq) in Thionyl Chloride (5.0 eq) for 2 hours to form the acid chloride.

    • Evaporate excess SOCl2 under vacuum.

    • Dissolve residue in dry DCM and cool to 0°C.

    • Add aqueous Ammonia (28%) or pass NH3 gas through the solution.

    • Precipitate forms. Filter and wash with cold water.

    • Yield: Expect >85%. White solid.

Protocol B: Fluorometric SIRT2 Inhibition Assay

Self-validating protocol to confirm bioactivity.[1]

Materials:

  • Recombinant human SIRT2 enzyme.

  • Substrate: Ac-Arg-His-Lys-Lys(Ac)-AMC (Fluorogenic p53 peptide).[1]

  • Cofactor: NAD+ (500

    
    M).[1]
    
  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

Steps:

  • Preparation: Dilute SIRT2 enzyme to 0.5 U/well in assay buffer.

  • Incubation: Add test compound (4-ethoxybenzamide derivative) dissolved in DMSO (Final DMSO <1%). Incubate for 10 min at 37°C.

  • Initiation: Add Substrate (50

    
    M) and NAD+ (500 
    
    
    M) to start the reaction.
  • Measurement: Monitor fluorescence continuously for 30 minutes at Ex/Em = 360/460 nm.

  • Validation:

    • Positive Control:[1] Suramin or Tenovin-6 (Expect >80% inhibition at 50

      
      M).[1]
      
    • Negative Control:[1] DMSO only (0% inhibition).[1]

    • Interference Check: Test compound with free AMC fluorophore to rule out quenching artifacts.

References

  • Discovery of Tenovin-40 as a SIRT2 Inhibitor

    • Source: McCarthy, A. R., et al. (2012). "Design, Synthesis, and Biological Activity of a Novel Series of Human Sirtuin-2-Selective Inhibitors." Journal of Medicinal Chemistry.
    • URL:[Link][1]

  • Benzamides as AChE Inhibitors

    • Source: Mohammadi-Farani, A., et al. (2013). "Synthesis and acetylcholinesterase inhibitory activity of N-(4-carbamoylphenyl)-3,5-dichloro-4-ethoxybenzamide derivatives." ResearchGate / Archiv der Pharmazie.

    • URL:[Link][1]

  • Bitter Taste Receptor Antagonists

    • Source: Slack, J. P., et al. (2010). "Compounds that inhibit (block) bitter taste in compositions and use thereof."[3] U.S. Patent 7,939,671.

    • URL
  • SIRT2 Assay Methodologies

    • Source: Lain, S., et al. (2008). "Discovery, in vivo activity, and mechanism of action of a small-molecule p53 activator." Cancer Cell.

    • URL:[Link][1]

Methodological & Application

Amide coupling conditions for 4-ethoxybenzoic acid and 2-aminothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Amide Coupling Strategies for Electron-Deficient Heteroaromatic Amines

Part 1: Executive Summary & Strategic Analysis

The Challenge: Nucleophilicity Mismatch The coupling of 4-ethoxybenzoic acid and 2-aminothiazole represents a classic "mismatched" electronic pairing in medicinal chemistry.

  • The Acid: The para-ethoxy group is an electron-donating group (EDG) by resonance. This increases electron density at the carbonyl carbon, rendering it less electrophilic and harder to attack than unsubstituted benzoic acid.

  • The Amine: 2-Aminothiazole is a notoriously poor nucleophile. The lone pair on the exocyclic amine is delocalized into the electron-withdrawing thiazole ring (resonance effect). Furthermore, the endocyclic nitrogen (N-3) can compete as a nucleophile, potentially leading to regioisomeric mixtures or N-acyl rearrangements.

Strategic Recommendation Standard carbodiimide couplings (EDC/HOBt) often result in poor conversion (<10%) or stalled reactions for this specific pair. Successful synthesis requires high-energy activation of the carboxylate.

This guide presents three validated protocols ranging from scalable process chemistry to high-throughput discovery:

  • Method A (T3P®): The modern "Gold Standard" for weak amines—high yield, low epimerization, and green workup.

  • Method B (Acid Chloride): The robust, low-cost method for scale-up.

  • Method C (HATU): The high-cost, high-reliability method for small-scale discovery.

Part 2: Mechanistic Pathways & Workflow

The following diagram illustrates the activation pathways and the critical "Fork in the Road" where standard reagents fail.

ReactionPathways Start Reactants: 4-Ethoxybenzoic Acid + 2-Aminothiazole Standard Standard Activation (EDC/HOBt) Start->Standard Avoid HighEnergy High-Energy Activation Start->HighEnergy Failure Low Yield / Stalled (Due to poor nucleophilicity) Standard->Failure T3P Method A: T3P (Propylphosphonic Anhydride) HighEnergy->T3P AcidCl Method B: Acid Chloride (SOCl2 / Oxalyl Cl) HighEnergy->AcidCl HATU Method C: HATU (Uronium Salt) HighEnergy->HATU Product Target Amide: N-(thiazol-2-yl)-4-ethoxybenzamide T3P->Product High Yield Easy Workup AcidCl->Product Scalable Rigorous Cond. HATU->Product Fast Expensive

Figure 1: Strategic decision matrix for coupling electron-deficient amines. Standard conditions are deprecated in favor of high-energy activation methods.

Part 3: Detailed Experimental Protocols

Method A: T3P® (Propylphosphonic Anhydride) Coupling

Best for: High yields, easy purification, and "green" chemistry requirements.

Rationale: T3P acts as a kinetic dehydrating agent that drives the equilibrium toward the amide. Unlike HATU, the byproducts are water-soluble, allowing the product to be isolated often by simple extraction without column chromatography.

Reagents:

  • 4-Ethoxybenzoic acid (1.0 eq)

  • 2-Aminothiazole (1.2 eq)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 eq)

  • Pyridine (3.0 eq) or DIPEA (3.0 eq)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Protocol:

  • Dissolution: Charge a reaction vial with 4-ethoxybenzoic acid (1.0 mmol) and 2-aminothiazole (1.2 mmol). Add EtOAc (5 mL, 0.2 M).

  • Base Addition: Add Pyridine (3.0 mmol). Note: Pyridine often gives superior results to DIPEA for T3P couplings with heteroaryl amines.

  • Activation: Cool the mixture to 0°C. Dropwise add T3P solution (1.5 mmol).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

    • Checkpoint: Monitor by LCMS.[1] If conversion is <50% after 4 hours, heat to 60°C.

  • Workup: Dilute with EtOAc (10 mL). Wash sequentially with:

    • Water (2 x 10 mL)

    • 0.5 M HCl (Caution: Do not use strong acid if the thiazole is acid-labile; usually fine here)

    • Sat. NaHCO₃ (to remove unreacted acid)

    • Brine.[2][3]

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from EtOH/Water if necessary.

Method B: Acid Chloride Activation (Schotten-Baumann)

Best for: Large-scale synthesis (>10g) and cost reduction.

Rationale: Converting the acid to the acid chloride creates a highly electrophilic species that can overcome the weak nucleophilicity of the aminothiazole.

Reagents:

  • 4-Ethoxybenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)

  • 2-Aminothiazole (1.1 eq)

  • Base: Triethylamine (TEA) or Pyridine

  • Solvent: DCM (Dichloromethane) or THF

Protocol:

  • Activation (Acid Chloride Formation):

    • Suspend 4-ethoxybenzoic acid in dry DCM.

    • Add Oxalyl Chloride (1.2 eq) dropwise followed by 1 drop of DMF (Catalyst). Gas evolution (CO/CO₂) will occur.

    • Stir at RT for 2 hours until the solution is clear.

    • Critical Step: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in dry DCM.

  • Coupling:

    • In a separate flask, dissolve 2-aminothiazole (1.1 eq) and TEA (2.5 eq) in dry DCM. Cool to 0°C.[4]

    • Dropwise add the acid chloride solution to the amine solution.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2–4 hours.

  • Workup: Quench with water. Wash organic layer with Sat. NaHCO₃ and Brine.

  • Purification: The product often precipitates upon adding hexanes or ether. Filter the solid.[4]

Method C: HATU-Mediated Coupling

Best for: Discovery scale (<100mg), automated synthesis, or when reagents must be weighed in air.

Rationale: HATU generates a highly reactive O-7-azabenzotriazole active ester. It is more reactive than HBTU/EDC and tolerates the steric/electronic drag of the thiazole.

Reagents:

  • 4-Ethoxybenzoic acid (1.0 eq)

  • HATU (1.2 eq)

  • 2-Aminothiazole (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)[5]

Protocol:

  • Pre-activation: Dissolve 4-ethoxybenzoic acid (1.0 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol). Stir for 5–10 minutes. Solution should turn slightly yellow.

  • Addition: Add 2-aminothiazole (1.2 mmol) and the remaining DIPEA (2.0 mmol).

  • Reaction: Stir at RT for 16 hours.

    • Optimization: If reaction is slow, heat to 50°C.

  • Workup: Pour into ice-water (20 mL). The product usually precipitates.[6][7]

  • Isolation: Filter the solid. Wash with water and diethyl ether.

  • Purification: If no precipitate forms, extract with EtOAc and perform flash chromatography (Hexane/EtOAc gradient).

Part 4: Data Analysis & Troubleshooting

Expected Analytical Data

  • 1H NMR (DMSO-d6):

    • Amide NH: A broad singlet typically appearing very downfield (11.0 – 12.5 ppm ) due to the electron-withdrawing nature of the thiazole ring.

    • Thiazole Protons: Two doublets (or broad singlets) around 7.0–7.5 ppm.

    • Ethoxy Group: Quartet (~4.1 ppm) and Triplet (~1.3 ppm).

  • LCMS: [M+H]+ = 249.07 (Calculated).

Troubleshooting Table

IssueProbable CauseSolution
Low Yield (<10%) Amine nucleophilicity is too low for standard coupling.Switch to Method B (Acid Chloride) or heat Method A (T3P) to 70°C.
Starting Material Remains Acid activation failed or hydrolysis occurred.Ensure anhydrous solvents. If using HATU, ensure pre-activation time is short (<15 min) to avoid guanidinium byproduct formation.
Regioisomers (Rare) Acylation at Ring Nitrogen (N-3).This is kinetically favored but thermodynamically unstable. Heating the reaction often rearranges the kinetic product to the thermodynamic exocyclic amide.
Sticky Gum Product DMF retention.[4]Wash organic layer thoroughly with LiCl (5% aq) or water to remove DMF.

References

  • Common Organic Chemistry. (n.d.). Amide Coupling with T3P (Propylphosphonic Anhydride).[3] Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[8] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

Sources

Solubility of 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide in DMSO for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing DMSO Solubility and Handling of 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide for High-Throughput Bioassays

Executive Summary

This guide details the solubilization, storage, and bioassay deployment of 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide , a lipophilic small molecule scaffold frequently utilized in kinase inhibition and receptor antagonism studies (e.g., ZAC antagonists).

While this compound exhibits excellent solubility in organic solvents like dimethyl sulfoxide (DMSO), its moderate lipophilicity (LogP ~2.8) presents a high risk of "solvent shock" precipitation when introduced directly into aqueous buffers. This protocol introduces a "Step-Down Dilution" methodology to ensure compound homogeneity and assay reproducibility.

Physicochemical Profile & Solubility Logic

Understanding the molecule's physical properties is the first step to preventing experimental failure.

ParameterValueImplication for Handling
Molecular Weight 248.30 g/mol Small molecule; rapid diffusion.
LogP (Predicted) ~2.8Moderately lipophilic. Low aqueous solubility (<100 µM in water).
H-Bond Donors/Acceptors 1 / 4Capable of specific binding; stable in DMSO.
Primary Solvent DMSO (Anhydrous)Target Stock Conc: 10 mM - 50 mM.
Aqueous Solubility PoorRisk: Precipitates if aqueous DMSO > 1% v/v.

Expert Insight: The thiazole-benzamide core is rigid and planar, promoting π-π stacking. This aggregation tendency means that once the compound precipitates in aqueous media, redissolving it without adding excessive solvent is nearly impossible. Prevention is the only cure.

Protocol A: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, verified stock solution free of micro-precipitates.

Materials:

  • Compound: 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide (Solid)[1]

  • Solvent: DMSO, Anhydrous (≥99.9%, Cell Culture Grade)

  • Vials: Amber borosilicate glass (protects from potential light degradation)

Workflow:

  • Calculation: To prepare 10 mM stock:

    • Weigh 2.48 mg of solid compound.

    • Dissolve in 1.00 mL of anhydrous DMSO.

    • Note: Adjust volume proportionally based on mass weighed.

  • Dissolution:

    • Add DMSO to the vial.[2][3][4][5]

    • Vortex vigorously for 30 seconds.

    • Visual Check: Inspect against a light source. The solution must be perfectly clear.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 40°C to prevent thermal degradation.

  • Storage:

    • Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (short term <1 month) or -80°C (long term).

    • Keep desiccated to prevent DMSO hygroscopicity (water uptake causes compound crash-out).

Protocol B: The "Step-Down" Dilution Method for Bioassays

The Problem: Injecting 10 mM DMSO stock directly into a cell culture well (aqueous) creates a local region of high concentration/low solubility, triggering immediate precipitation.

The Solution: Use an Intermediate Dilution Plate to lower the concentration gradient before the compound meets the cells.

Experimental Workflow Diagram

G cluster_0 Critical Control Point Solid Solid Compound (2.48 mg) Stock Master Stock (10 mM in 100% DMSO) Solid->Stock +1 mL DMSO Vortex/Sonicate Inter Intermediate Plate (100x Conc. in 10% DMSO) Stock->Inter 1:10 Dilution into Media/Buffer Assay Assay Well (1x Conc. in <0.1% DMSO) Inter->Assay 1:100 Dilution into Cell Culture

Caption: Figure 1. The Step-Down dilution strategy prevents "solvent shock" precipitation by bridging the polarity gap between pure DMSO and aqueous media.

Step-by-Step Procedure:
  • Thaw: Warm the 10 mM DMSO stock to Room Temperature (RT). Vortex to ensure homogeneity.

  • Intermediate Dilution (100x Working Conc):

    • Prepare an intermediate solution in a separate tube/plate.

    • Example: To achieve 10 µM final assay concentration:

      • Dilute 10 mM stock 1:100 into Assay Media (or PBS).

      • Result: 100 µM compound in 1% DMSO .

    • Why? This lower concentration (100 µM) is less likely to crash out than 10 mM, and the 1% DMSO helps stabilize it temporarily.

  • Final Addition (1x Working Conc):

    • Add the Intermediate Solution 1:10 to the cells.

    • Result: 10 µM final compound, 0.1% DMSO .

  • Controls: Always run a "Vehicle Control" (0.1% DMSO only) to normalize data.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Cloudiness in Stock Water contamination in DMSOUse fresh, anhydrous DMSO. Discard old stock.
Crystals in Assay Well "Solvent Shock" (Direct dilution)Switch to Step-Down Dilution (Protocol B).
Low Bioactivity Compound degraded or precipitatedCheck stock clarity. Verify concentration via UV-Vis (Absorbance at ~280-320 nm).
Cytotoxicity DMSO % too highEnsure final DMSO is <0.5% (robust cells) or <0.1% (sensitive primary cells).

References

  • PubChem. (2025). Compound Summary: 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide (CID 803176).[6] National Library of Medicine. [Link]

  • Emulate Bio. (2019). Protocol for Organ-Chips: Compound Treatment Solution Preparation.[7] (Best practices for DMSO limits in sensitive tissue models). [Link]

  • University of Luxembourg. (2026).[6] Chemical Structure and MS Data for 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide.[Link]

Sources

Preparation of thiazole benzamide libraries for high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Benzamide Scaffold in Drug Discovery

The thiazole ring is a privileged heterocyclic motif integral to numerous FDA-approved pharmaceuticals and bioactive natural products.[1][2] Its unique electronic properties and ability to engage in a wide range of non-covalent interactions have established it as a cornerstone in medicinal chemistry. When coupled with a benzamide moiety, the resulting thiazole benzamide scaffold offers a versatile framework for creating diverse chemical libraries. This structural class has demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

High-throughput screening (HTS) remains a primary engine for modern drug discovery, enabling the rapid evaluation of vast compound collections to identify starting points for therapeutic development.[5][6] The success of any HTS campaign is fundamentally dependent on the quality and diversity of the screening library.[7][8] A well-designed library not only increases the probability of identifying novel "hits" but also provides immediate, albeit preliminary, structure-activity relationship (SAR) data that can accelerate hit-to-lead optimization.[9]

This document provides a comprehensive guide for the rational design, synthesis, purification, and quality control of a thiazole benzamide library tailored for HTS. It is intended for researchers, chemists, and drug development professionals seeking to build high-quality, diverse compound collections for biological screening.

Strategic Library Design: A Combinatorial Approach

The power of a screening library lies in its ability to explore a wide swath of chemical space. A combinatorial approach is employed to maximize structural diversity around the core thiazole benzamide scaffold. The design strategy involves the systematic combination of three distinct sets of building blocks, allowing for variation at three key positions (R¹, R², and R³).

  • R¹ Diversity: Derived from a diverse set of thioamides or thioureas. This position allows for modulation of properties such as hydrogen bonding capacity and polarity.

  • R² Diversity: Introduced via a range of α-haloketones. This position is ideal for exploring different steric and electronic environments, directly influencing the compound's shape and potential interactions with a target protein.

  • R³ Diversity: Incorporated through the final acylation step using various substituted benzoyl chlorides or benzoic acids. This allows for fine-tuning of lipophilicity, solubility, and potential for specific aromatic interactions.

The total number of unique compounds in the library is the product of the number of building blocks used for each position (Size = N(R¹) x N(R²) x N(R³)).[10]

G cluster_R1 R¹ Building Blocks cluster_R2 R² Building Blocks cluster_R3 R³ Building Blocks cluster_synthesis Synthetic Strategy cluster_output Library Output R1 Thioamides / Thioureas (n=10) Hantzsch Hantzsch Thiazole Synthesis R1->Hantzsch R2 α-Haloketones (n=10) R2->Hantzsch R3 Benzoyl Chlorides (n=10) Amide Amide Coupling R3->Amide Hantzsch->Amide 2-Aminothiazole Intermediate Library Thiazole Benzamide Library (10 x 10 x 10 = 1000 compounds) Amide->Library

Caption: Combinatorial approach to thiazole benzamide library synthesis.

Building Block Selection

The choice of building blocks is critical. They should be commercially available, relatively inexpensive, and possess a range of physicochemical properties. It is advisable to perform computational filtering of building blocks to ensure the final library adheres to "drug-like" property guidelines (e.g., Lipinski's Rule of Five).

Building Block ClassR-Group Examples (Illustrative)Physicochemical Property Explored
Thioureas (R¹) Methyl, Phenyl, 4-Methoxyphenyl, 3-ChlorophenylH-bond donors, aromatic interactions, polarity
α-Bromoacetophenones (R²) Phenyl, 4-Fluorophenyl, Thienyl, Cyclohexyl, tert-ButylAromaticity, halogen bonding, sterics, lipophilicity
Benzoyl Chlorides (R³) 4-Trifluoromethylphenyl, 3,4-Dimethoxyphenyl, PyridinylElectron-withdrawing/donating effects, polarity, basicity

Synthesis and Purification Workflow

A robust and scalable workflow is essential for library production. The synthesis is divided into two main stages: the formation of the 2-aminothiazole core via the Hantzsch thiazole synthesis, followed by amide bond formation.[3]

G A 1. Parallel Synthesis (24 or 96-well reaction blocks) B 2. Work-up & Isolation (Liquid-liquid extraction or filtration) A->B C 3. High-Throughput Purification (Automated flash chromatography or Prep-HPLC) B->C D 4. Quality Control Analysis (LC-MS, HPLC-UV/CLND) C->D E 5. Library Plating & Archiving (DMSO stocks in 384-well plates) D->E

Caption: Overall workflow for library preparation and HTS readiness.

Experimental Protocols

Protocol 4.1: Parallel Synthesis of 2-Aminothiazole Intermediates via Hantzsch Cyclization

The Hantzsch thiazole synthesis is a reliable and high-yielding method for constructing the thiazole core from an α-haloketone and a thioamide-containing reactant.[11][12] Its robustness makes it highly amenable to parallel synthesis formats.

Materials:

  • Array of α-bromoacetophenones (1.0 eq)

  • Array of substituted thioureas (1.2 eq)

  • Ethanol (EtOH), anhydrous

  • 96-well reaction block with reflux condenser or sealed cap mat

  • Magnetic stir plate compatible with reaction blocks

Procedure:

  • Reagent Preparation: Prepare stock solutions of each α-bromoacetophenone and thiourea in anhydrous ethanol.

  • Reaction Setup: To each well of the 96-well reaction block, dispense the appropriate α-bromoacetophenone stock solution (e.g., 0.1 mmol).

  • Thiourea Addition: Dispense the corresponding thiourea stock solution (0.12 mmol) into each well.

  • Reaction: Seal the reaction block and heat to 70-80°C with vigorous stirring for 2-4 hours. The reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

  • Work-up & Isolation:

    • Cool the reaction block to room temperature.

    • Add water to each well to precipitate the product. Alternatively, if the product is soluble, concentrate the solvent under reduced pressure.

    • For precipitated solids, isolate using a 96-well filter plate, washing the solids with cold water and then a small amount of cold ethanol.

    • For soluble products, perform a liquid-liquid extraction. Add ethyl acetate and a saturated sodium bicarbonate solution to each well, mix, and separate the organic layer using an automated liquid handler.

  • Drying: Dry the isolated products under high vacuum. The crude 2-aminothiazole intermediates are often of sufficient purity for the next step, but can be purified by crystallization or chromatography if necessary.

Protocol 4.2: Parallel Amide Coupling to Synthesize Final Thiazole Benzamide Library

Materials:

  • Crude 2-aminothiazole intermediates from Protocol 4.1 (1.0 eq)

  • Array of substituted benzoyl chlorides (1.1 eq)

  • Pyridine or Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reaction Setup: In a new 96-well reaction block, dissolve the crude 2-aminothiazole from each corresponding well of the previous step in anhydrous DCM.

  • Base Addition: Add pyridine or TEA to each well.

  • Acylation: Slowly add the appropriate benzoyl chloride to each well. A slight exotherm may be observed.

  • Reaction: Seal the block and stir at room temperature overnight. Monitor progress via LC-MS.

  • Quenching & Work-up:

    • Quench the reaction by adding water to each well.

    • Separate the organic layer. Wash sequentially with 1M HCl (aq), saturated sodium bicarbonate (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate in a 96-well filter plate containing the drying agent.

  • Purification:

    • Collect the filtrate and concentrate under reduced pressure.

    • The crude products must be purified. High-throughput parallel flash chromatography or preparative HPLC/SFC are the methods of choice for library purification. Each compound should be purified to >90% purity.

Quality Control (QC): The Cornerstone of a Reliable HTS Library

Rigorous quality control is non-negotiable for ensuring the integrity and reliability of HTS data.[13] Each compound in the library must be analyzed to confirm its identity, purity, and concentration. This process prevents wasted resources on false positives or negatives caused by impurities or incorrect compound structures.[7]

ParameterMethodAcceptance CriteriaRationale
Identity LC-MSMeasured Mass ± 0.5 Da of Calculated MassConfirms that the desired chemical transformation occurred and the correct molecule was synthesized.
Purity HPLC-UV (214/254 nm) or CLND≥ 90% (Ideally ≥ 95%)Ensures that any observed biological activity is due to the compound of interest and not an impurity.
Concentration qNMR or CLND± 15% of Target ConcentrationAccurate concentration is critical for generating reliable dose-response curves and SAR data.[13]
Solubility Nephelometry or Visual InspectionSoluble in DMSO at screening concentrationEnsures compound does not precipitate in the assay, which can cause artifacts.[7]

Library Plating and Management for HTS

Once synthesized and validated, the compound library must be prepared for screening. This involves formatting the collection into a standardized plate layout that is compatible with automated HTS instrumentation.[5][14]

Protocol 6.1: Preparation of HTS-Ready Assay Plates

Materials:

  • Purified and QC-passed library compounds

  • DMSO (anhydrous, HTS-grade)

  • 384-well or 1536-well microplates (e.g., polypropylene for storage, specific assay plates for screening)

  • Acoustic dispenser (e.g., Echo) or automated liquid handler (e.g., Tecan, Hamilton)[5]

Procedure:

  • Master Stock Solution: Prepare a master stock solution for each compound in DMSO, typically at a concentration of 10 mM. This should be done in a 96-well format corresponding to the synthesis plate map.

  • Mother Plates: Create replicate "mother plates" from the master stock. These plates are the primary source for creating assay plates and are stored at -20°C or -80°C to ensure long-term stability.[13]

  • Assay-Ready Plates ("Daughter Plates"):

    • Using an acoustic dispenser or pin tool, transfer nanoliter volumes of each compound from the mother plate into the wells of the final assay plate (e.g., 384-well or 1536-well).

    • The final screening concentration is typically in the low micromolar range (e.g., 10 µM).[9]

    • The plate map should be carefully designed, leaving specific columns for positive and negative controls (e.g., DMSO only).[15]

  • Data Management: A robust laboratory information management system (LIMS) is crucial to track each compound's identity, purity, concentration, and physical location (plate number, well coordinates) throughout its lifecycle.

Conclusion

The successful preparation of a thiazole benzamide library for high-throughput screening is a multi-faceted process that combines rational design, efficient parallel synthesis, and stringent quality control. By following the protocols and principles outlined in this guide, researchers can generate a high-quality, diverse chemical library poised to deliver valuable starting points in the quest for novel therapeutics. The investment in building a well-characterized library is a critical first step that significantly enhances the productivity and success rate of any drug discovery campaign.

References

  • Macarron, R., et al. (2011). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. SLAS Discovery, 16(4), 450-464. Available at: [Link]

  • Zhao, L., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Ossianix. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Ossianix. Available at: [Link]

  • Royal Society of Chemistry. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Publishing. Available at: [Link]

  • ResearchGate. (2025). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. Available at: [Link]

  • Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. Bentham Science Publishers. Available at: [Link]

  • University of Sussex. (2023). New methods for the rapid synthesis of thiazoles. Figshare. Available at: [Link]

  • American Chemical Society. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. ACS Publications. Available at: [Link]

  • Wenzler, T., et al. (2016). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. European Journal of Medicinal Chemistry, 125, 1243-1254. Available at: [Link]

  • InfinixBio. (2026). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. InfinixBio. Available at: [Link]

  • Guchhait, S. K., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(59), 37409-37414. Available at: [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1686. Available at: [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay Guidance Manual. Available at: [Link]

  • Royal Society of Chemistry. (2022). Click synthesis of some novel benzo[d]thiazole–1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer. RSC Advances, 12(45), 29505-29524. Available at: [Link]

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN. Available at: [Link]

  • Evotec. (n.d.). High Throughput Screening (HTS) Services. Evotec. Available at: [Link]

  • ResearchGate. (2025). Click synthesis of some novel benzo[d]thiazole-1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibition against breast cancer. ResearchGate. Available at: [Link]

  • American Chemical Society. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. ACS Publications. Available at: [Link]

  • Semantic Scholar. (2025). Click synthesis of some novel benzo[d]thiazole-1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer. Semantic Scholar. Available at: [Link]

  • Tiwari, R., et al. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 57(13), 5637-5654. Available at: [Link]

  • SlideShare. (n.d.). Lec8: Combinatorial Chemistry: Drug design approach and HTS. SlideShare. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Amide Bond Formation with Electron-Deficient Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide bond formation involving electron-deficient aminothiazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling these challenging substrates. Here, we will dissect common experimental hurdles and provide evidence-based solutions, moving beyond simple protocols to explain the "why" behind each recommendation.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is forming an amide bond with an aminothiazole so difficult?

The primary challenge lies in the reduced nucleophilicity of the amino group on the thiazole ring. The thiazole ring is electron-withdrawing, which delocalizes the lone pair of electrons on the nitrogen atom, making it a weaker nucleophile. This decreased reactivity makes it less likely to attack the activated carboxylic acid, often leading to low yields or no reaction at all.[1][2][3][4]

FAQ 2: My standard coupling conditions (e.g., HATU, EDC/HOBt) are failing. What's the first thing I should consider changing?

When standard coupling reagents prove ineffective, the initial focus should be on enhancing the reactivity of the system. This can be approached in two primary ways:

  • More Potent Activating Agents: Switch to a more powerful activating agent. For instance, if EDC/HOBt fails, consider using HATU or HBTU, which are known to be more efficient for challenging couplings.[5][6][7] If these still fail, moving to acyl fluoride formation in situ can be a highly effective strategy.[2][3][4]

  • Elevated Temperatures: Many sluggish amide coupling reactions with electron-deficient amines benefit significantly from increased temperatures.[2][3][4] However, this must be balanced with the potential for side reactions or degradation of sensitive substrates.

FAQ 3: I'm observing the formation of byproducts. What are the likely culprits?

With electron-deficient aminothiazoles, several side reactions can occur:

  • Guanidinium Salt Formation: Some uronium/aminium-based coupling reagents (like HATU) can react with the amine to form a guanidinium byproduct, consuming your starting material. The order of addition of reagents is critical to minimize this.

  • N-Acylurea Formation: When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[7][8] The use of additives like HOBt or HOAt can help suppress this side reaction.[5][7][8]

  • Epimerization: For chiral carboxylic acids, especially α-amino acids, racemization at the α-carbon is a significant concern, particularly under harsh conditions or with certain coupling reagents.[9][10] Additives like HOBt and especially HOAt are effective at minimizing epimerization.[5][8]

Section 2: Troubleshooting Guides

Scenario 1: Low to No Product Formation

Question: I've attempted to couple my substituted benzoic acid with a 2-aminothiazole derivative using HATU and DIPEA in DMF, but I'm only recovering starting materials. What should I try next?

Answer: This is a classic case of insufficient reactivity. Here’s a systematic approach to troubleshoot this issue:

Step 1: Confirm Carboxylic Acid Activation Before troubleshooting the coupling, ensure your carboxylic acid is being activated. You can often observe the formation of the active ester intermediate by LC-MS. If activation is not occurring, there may be an issue with your coupling reagent or solvent purity.

Step 2: Transition to a More Forcing Protocol: In Situ Acyl Fluoride Formation For particularly challenging couplings involving electron-deficient amines, converting the carboxylic acid to an acyl fluoride in situ can be highly effective.[2][3][4] Acyl fluorides are more reactive than the active esters formed by many common coupling reagents but are generally more stable than acyl chlorides.[11]

Workflow for Acyl Fluoride Mediated Coupling

G cluster_0 Reaction Setup cluster_1 Activation to Acyl Fluoride cluster_2 Coupling Reaction Carboxylic Acid Carboxylic Acid Activation Activation Carboxylic Acid->Activation Combine BTFFH BTFFH (Fluorinating Agent) BTFFH->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., 1,2-dichloroethane) Solvent->Activation Acyl_Fluoride In Situ Acyl Fluoride Activation->Acyl_Fluoride Stir at RT Coupling Coupling Acyl_Fluoride->Coupling Aminothiazole Aminothiazole Aminothiazole->Coupling Add Amine Product Amide Product Coupling->Product Heat (e.g., 80°C)

Caption: Workflow for Acyl Fluoride Coupling.

Detailed Protocol: Acyl Fluoride Coupling

  • Reagent Preparation: To a solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent like 1,2-dichloroethane, add a suitable base such as diisopropylethylamine (DIPEA, 2.0-3.0 equiv).

  • Activation: Add a fluorinating agent like BTFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv) and stir the mixture at room temperature for 10-15 minutes to allow for the formation of the acyl fluoride.

  • Coupling: Add the electron-deficient aminothiazole (1.0-1.2 equiv) to the reaction mixture.

  • Heating: Heat the reaction to a higher temperature, for example, 80°C, and monitor the progress by LC-MS.[2][4] Reactions may require several hours to reach completion.

Rationale: The increased electrophilicity of the acyl fluoride intermediate makes it more susceptible to attack by the weakly nucleophilic aminothiazole. The elevated temperature provides the necessary energy to overcome the activation barrier of the reaction.

Alternative Strategy: Catalytic Direct Amidation Recent advances have focused on catalytic methods that avoid stoichiometric activating agents. Boronic acid catalysts, for instance, have shown promise for coupling challenging substrates, including anilines and heterocyclic amines.[12][13][14] These reactions often require azeotropic removal of water.

Scenario 2: Persistent Side Product Formation

Question: I'm using EDC and HOBt, and while I see some product, I'm also getting a significant amount of an insoluble byproduct that I suspect is N-acylurea. How can I suppress this?

Answer: N-acylurea formation is a common issue with carbodiimide-based couplings, especially when the nucleophile is weak. The O-acylisourea intermediate has a longer lifetime, allowing for intramolecular rearrangement.

Troubleshooting Table: Suppressing N-Acylurea Formation

StrategyRationaleRecommended Action
Use a More Nucleophilic Additive Additives like HOBt trap the O-acylisourea to form an active ester. HOAt (1-hydroxy-7-azabenzotriazole) is more nucleophilic and reacts faster, more effectively outcompeting the rearrangement.Replace HOBt with an equimolar amount of HOAt.[5][8]
Incorporate a Nucleophilic Catalyst A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can act as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate.Add 0.1-1.0 equivalent of DMAP to the reaction mixture. Be cautious, as DMAP can sometimes increase the risk of racemization.[1]
Change Coupling Reagent Class Phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU) salts operate through a different mechanism that avoids the O-acylisourea intermediate.Switch to a phosphonium or aminium/uronium-based coupling reagent.[5][9]

Mechanism Visualization: Role of Additives

G Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Active_Ester Active Ester O_Acylisourea->Active_Ester HOBt_HOAt HOBt / HOAt (Additive) HOBt_HOAt->Active_Ester Trapping Amide_Product Amide Product Active_Ester->Amide_Product Aminothiazole Ar-NH2 Aminothiazole->Amide_Product Nucleophilic Attack

Caption: Role of HOBt/HOAt in Amide Coupling.

Section 3: Advanced Protocols and Considerations

Protocol: Coupling with Sterically Hindered Substrates

When both the carboxylic acid and the aminothiazole are sterically hindered, even acyl fluoride methods at elevated temperatures may fail. In such extreme cases, more specialized reagents may be necessary.

Considerations for Hindered Couplings:

  • Reagent Choice: Reagents like PyBrOP (Bromo-tripyrrolidino-phosphonium hexafluorophosphate) are designed for hindered couplings.

  • Solvent Effects: Aprotic polar solvents like DMF or NMP are generally preferred as they can help to solvate the transition state.

  • High Temperature/Microwave: Microwave-assisted synthesis can sometimes provide the necessary energy for highly challenging couplings, often with reduced reaction times.[15]

Purification Strategies

The purification of the final amide can be challenging due to the similar polarities of the product and unreacted starting materials.

  • Acid/Base Extraction: If your product is neutral, an aqueous acid wash can remove unreacted aminothiazole and any basic additives (e.g., DIPEA). A subsequent base wash can remove unreacted carboxylic acid.

  • Chromatography: Reverse-phase chromatography can sometimes offer better separation than normal-phase silica gel chromatography for these types of compounds.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

By understanding the underlying principles of amide bond formation and the specific challenges posed by electron-deficient aminothiazoles, you can systematically troubleshoot and optimize your reaction conditions for a successful synthesis.

References

  • Al-Zoubi, R. M., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(15), 1691-1694. [Link]

  • Chen, Y., & Ishihara, K. (2020). Aryl Borane as a Catalyst for Dehydrative Amide Synthesis. The Journal of Organic Chemistry, 85(5), 3826-3836. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Glanzer, M., et al. (2017). Recent developments in catalytic amide bond formation. Catalysis Science & Technology, 7(23), 5431-5446. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Lanigan, R. M., & Sheppard, T. D. (2013). A green chemistry perspective on catalytic amide bond formation. Chemical Communications, 49(85), 9943-9946. [Link]

  • Lund, G., & Le, G. (2024). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Various Authors. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Solubility Optimization for Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming "Brick Dust" & Solubility Issues in Aqueous Media

Knowledge Base Overview: The Thermodynamics of "Brick Dust"

Welcome to the technical support portal. If you are working with benzamide derivatives, you are likely encountering a specific class of solubility problem often termed "brick dust."

The Core Issue: Benzamide derivatives typically possess a planar molecular geometry and strong intermolecular hydrogen bonding (amide-amide interactions). This results in high Crystal Lattice Energy (


). To dissolve these compounds, the Solvation Energy (

) must overcome

.
  • High Melting Point (

    
    ):  Indicates strong 
    
    
    
    .
  • Moderate LogP (1.5 – 3.5): Indicates the compound is not purely lipophilic but is "crystal-limited" rather than "grease-limited."

Simple addition of organic solvents often fails because, while they lower the polarity of the media, they cannot disrupt the strong crystal packing energy efficiently enough to prevent precipitation upon aqueous dilution.

Diagnostic Decision Tree

Before selecting a protocol, determine your compound's physicochemical profile using the logic flow below.

BenzamideSolubility Start Start: Analyze Compound Check_pKa Check pKa (Ionizable Centers?) Start->Check_pKa Ionizable Yes (Basic/Acidic) Check_pKa->Ionizable Neutral No (Neutral Amide) Check_pKa->Neutral Check_Tm Check Melting Point (Tm) Ionizable->Check_Tm If Salt Fails Salt_pH Strategy A: Salt Formation or pH Adjustment (pH +/- 2 units of pKa) Ionizable->Salt_pH Primary Route Neutral->Check_Tm High_Tm High Tm (>200°C) (Crystal Limited) Check_Tm->High_Tm Low_Tm Low Tm (<150°C) (Lipophilicity Limited) Check_Tm->Low_Tm ASD Strategy B: Amorphous Solid Dispersion (PVP-VA64 / HPMC-AS) High_Tm->ASD Best for High Energy Cyclodextrin Strategy C: Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) High_Tm->Cyclodextrin If Sterics Allow Lipid Strategy D: Lipid Formulation (SEDDS) Low_Tm->Lipid Solubilize in Oil

Figure 1: Decision matrix for selecting solubilization strategies based on pKa and Melting Point (


).

Troubleshooting Wizard (FAQs)

Scenario A: "My compound dissolves in DMSO, but precipitates immediately upon addition to buffer."

Diagnosis: You are experiencing the "Dielectric Crash." Benzamides are often soluble in aprotic solvents (DMSO) but have a steep exponential solubility drop-off as water fraction increases. The Log-Linear Solubility Model often fails here because water creates a high-energy penalty for the hydrophobic surface area of the benzamide ring.

Solution:

  • Switch to Cosolvent/Surfactant Mix: Pure cosolvents rarely work. Use a ternary system: 10% DMSO / 10% Tween 80 / 80% Saline. The surfactant prevents nucleation of the precipitate.

  • Use a "Spring and Parachute" approach: Pre-dissolve in a polymer-containing solvent (e.g., PEG400 with dissolved PVP) before adding to buffer. The PVP inhibits crystal growth (the parachute).

Scenario B: "I tried Cyclodextrins (HP- -CD), but the solubility barely increased."

Diagnosis: Steric Hindrance or Low Binding Constant (


). 
Benzamides with bulky ortho-substituents or large rigid tails cannot fit deeply into the hydrophobic cavity of 

-cyclodextrin.

Solution:

  • Switch CD Type: Try SBE-

    
    -CD (Sulfobutylether) . The anionic charge can interact with weak dipoles on the amide, and the extension of the cavity by the sulfobutyl arms can accommodate bulkier guests [1].
    
  • Check Protocol: Simple mixing is insufficient for benzamides. You must use high-shear kneading or lyophilization to force the inclusion complex. (See Protocol Library).

Scenario C: "My pH adjustment worked initially, but the solution turned cloudy after 2 hours."

Diagnosis: The


 Effect. 
For benzamides that are weak bases, you likely acidified the solution. However, if you are near the 

(the pH where solubility of the ionized form equals the solubility of the salt), the salt form may disproportionate back to the free base, which then crystallizes as a stable hydrate.

Solution: Ensure your final pH is at least 2.0 units away from the pKa. If pKa is 4.5, target pH 2.5 or lower. If this is not physiologically compatible, abandon pH adjustment and move to Amorphous Solid Dispersions .

Protocol Library

Protocol 1: Amorphous Solid Dispersion (ASD) Screening

Purpose: To disrupt the crystal lattice (


) and stabilize the amorphous form using a polymer carrier. This is the "Gold Standard" for high-melting benzamides [2].

Materials:

  • Benzamide Derivative[1][2][3][4]

  • Polymers: PVP-VA64 (Copovidone) and HPMC-AS (L, M, or H grades).

  • Solvent: Methanol/Dichloromethane (1:1 v/v) or Acetone.

Workflow:

ASD_Workflow Step1 Dissolve Drug + Polymer (Ratio 1:3 w/w) Step2 Solvent Evaporation (Rotavap or Spray Dry) Step1->Step2 Step3 Vacuum Dry (48h @ 40°C) Step2->Step3 Step4 DSC Analysis (Check for Tg & No Tm) Step3->Step4 Step5 Dissolution Test (Non-sink conditions) Step4->Step5

Figure 2: ASD preparation workflow. Absence of melting endotherm (


) in DSC confirms amorphous conversion.

Step-by-Step:

  • Preparation: Dissolve 100 mg of Compound and 300 mg of Polymer (1:3 ratio) in 10 mL of solvent.

  • Evaporation: Remove solvent rapidly.

    • Lab Scale: Rotary evaporator at 40°C under reduced pressure.

    • High Throughput: Spin-coating on glass slides.

  • Drying: Secondary drying in a vacuum oven is critical to remove residual solvent, which acts as a plasticizer and induces recrystallization.

  • Validation: Run DSC (Differential Scanning Calorimetry).

    • Pass: Only a Glass Transition (

      
      ) is observed.
      
    • Fail: A melting peak (

      
      ) is visible (indicates residual crystallinity).
      
Protocol 2: High-Shear Cyclodextrin Complexation (Kneading Method)

Purpose: To mechanically force the hydrophobic benzamide into the CD cavity when simple stirring fails [3].

  • Weighing: Mix Compound and HP-

    
    -CD in a 1:1 molar ratio.
    
  • Wetting: Add water/ethanol (1:1) dropwise to the powder mixture in a mortar until a paste consistency is achieved.

  • Kneading: Grind vigorously with a pestle for 45 minutes . The paste should dry out; add drops of solvent to maintain consistency.

  • Drying: Dry the paste at 45°C overnight.

  • Reconstitution: Resuspend the powder in water. Filter through a 0.45 µm PVDF filter. Analyze filtrate by HPLC.

Data Comparison: Solubilizer Performance

Use this table to benchmark your current results against expected enhancements for benzamide derivatives.

Solubilization StrategyTheoretical EnhancementPhysiological CompatibilityStability Risk
pH Adjustment 100x - 1000xLow (Extreme pH required)High (Precipitation in blood)
Cosolvents (DMSO/PEG) 10x - 50xModerate (Toxicity limits)Moderate (Precipitation on dilution)
Cyclodextrins (HP-

-CD)
50x - 200xHigh (IV safe)Low (Stable complex)
Amorphous Dispersion (ASD) 500x - 1000x High (Oral) Moderate (Recrystallization over time)

Table 1: Comparative efficacy of solubilization techniques for high-melting benzamides.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Jermain, S. V., Brough, C., & Williams, R. O. (2018). Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery – An update. International Journal of Pharmaceutics.

  • Patel, R. P., & Patel, M. P. (2007). Formulation and evaluation of solid dispersions of glipizide. Indian Journal of Pharmaceutical Sciences. (Demonstrates kneading method efficacy for amides).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[5] Advanced Drug Delivery Reviews.

Sources

Technical Support Center: Purification of 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-TZ-042 Subject: Removal of reaction byproducts (2-aminothiazole, 4-ethoxybenzoic acid) from crude amide coupling. Assigned Specialist: Senior Application Scientist, Separation Sciences.

Technical Overview & Triage

You are likely synthesizing 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide via an acylation reaction between 2-aminothiazole and 4-ethoxybenzoyl chloride (or the carboxylic acid with coupling agents like EDC/HATU).

The crude reaction mixture typically contains three distinct chemical species that must be separated. Understanding their physicochemical properties is the key to a self-validating purification protocol.

ComponentRoleSolubility ProfileAcid/Base Character
Target Molecule ProductHigh: DMSO, DMF, Hot EtOHMod: EtOAc, DCMLow: Water, HexanesNeutral/Weakly Acidic The amide bond withdraws electron density, rendering the thiazole nitrogen non-basic.
2-Aminothiazole Starting MaterialHigh: Water (pH < 5), AlcoholsMod: EtOAcBasic (pKa ~5.4) Protonates easily in dilute acid to form a water-soluble salt.[1]
4-Ethoxybenzoic Acid Hydrolysis ByproductHigh: Water (pH > 8), AlcoholsMod: EtOAcAcidic (pKa ~4.5) Deprotonates in weak base (NaHCO₃) to form a water-soluble salt.

Troubleshooting Protocols

Protocol A: The "pKa Swing" Extraction (Recommended First Step)

Use this method if your crude product is a dark oil or sticky solid containing significant starting materials.

The Logic: This protocol utilizes the amphoteric nature of the impurities against the neutrality of your product. By swinging the pH, we force impurities into the aqueous layer while the product remains in the organic layer.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred as it is less likely to form emulsions than DCM, though DCM dissolves the product better.

  • Acid Wash (Removes 2-Aminothiazole):

    • Wash the organic layer 2× with 1.0 M HCl .

    • Mechanism:[2][3][4][5][6][7][8] The 2-aminothiazole is protonated (

      
      ) and migrates to the aqueous layer. The target amide, having low basicity, remains in the organic layer.
      
    • Checkpoint: Check the pH of the aqueous output; it must remain < 2.

  • Base Wash (Removes 4-Ethoxybenzoic Acid):

    • Wash the organic layer 2× with Saturated NaHCO₃ (aq) .

    • Mechanism:[2][3][4][5][6][7][8][9] Any unreacted acid chloride hydrolyzes to the carboxylic acid, which is deprotonated (

      
      ) by the base and migrates to the aqueous layer.
      
  • Brine Wash & Dry:

    • Wash 1× with Saturated NaCl (Brine) to remove trapped water.

    • Dry over anhydrous

      
       or 
      
      
      
      , filter, and concentrate in vacuo.

Visualizing the Separation Logic:

ExtractionLogic Start Crude Mixture (In EtOAc) AcidWash Add 1.0 M HCl (Acid Wash) Start->AcidWash Sep1 Phase Separation 1 AcidWash->Sep1 AqLayer1 Aqueous Layer (pH < 2) Contains: 2-Aminothiazole (Salt) Sep1->AqLayer1 Discard OrgLayer1 Organic Layer Contains: Product + Acid Impurity Sep1->OrgLayer1 Keep BaseWash Add Sat. NaHCO3 (Base Wash) OrgLayer1->BaseWash Sep2 Phase Separation 2 BaseWash->Sep2 AqLayer2 Aqueous Layer (pH ~8) Contains: 4-Ethoxybenzoic Acid (Salt) Sep2->AqLayer2 Discard OrgLayer2 Final Organic Layer Contains: Purified Product Sep2->OrgLayer2 Dry & Concentrate

Caption: The "pKa Swing" extraction isolates the neutral amide by sequentially ionizing basic and acidic impurities.

Protocol B: Recrystallization (The "Polishing" Step)

Use this method if Protocol A yielded a solid that is ~90-95% pure but still colored or contains trace impurities.

The Logic: N-(thiazol-2-yl)benzamides typically exhibit high crystallinity due to planar pi-stacking. Ethanol is the solvent of choice because the product's solubility increases drastically with temperature (high


S of dissolution), while impurities remain soluble at room temperature or insoluble in hot solvent.
  • Solvent Selection: Use Absolute Ethanol (EtOH) . If solubility is too low, use EtOH/DMF (9:1) .

  • Dissolution:

    • Place crude solid in a flask with a stir bar.

    • Add EtOH dropwise while heating to reflux (approx. 78°C).

    • Add just enough solvent to dissolve the solid completely at boiling.

  • Hot Filtration (Optional): If insoluble black specks remain at boiling, filter quickly through a pre-warmed glass frit or cotton plug.

  • Cooling:

    • Remove from heat and let the flask cool to room temperature slowly (wrap in foil/towel to insulate).

    • Once at room temp, move to an ice bath (0°C) for 1 hour.

  • Collection:

    • Filter the white/off-white needles via vacuum filtration.

    • Wash the cake with cold EtOH (-20°C).

Protocol C: Flash Chromatography (When Separation is Difficult)

Use this if the product "oils out" during crystallization or co-elutes on TLC.

Common Issue: 2-aminothiazole is polar and can "streak" on silica, contaminating the product. Solution: Passivate the silica.

  • Stationary Phase: Silica Gel (standard 40-63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0%

    
     60% EtOAc).
    
  • The "Secret Sauce": Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? The basic TEA neutralizes the acidic sites on the silica gel, preventing the thiazole nitrogen from hydrogen-bonding too strongly to the silica. This tightens the bands and improves resolution.

Frequently Asked Questions (FAQ)

Q: My product is an oil after extraction. How do I solidify it? A: This is common if residual solvent (EtOAc) is trapped.

  • Add a small amount of Diethyl Ether or Hexanes to the oil.

  • Scratch the side of the flask with a glass rod to induce nucleation.

  • Sonicate the flask for 5 minutes.

  • Rotovap again. If it persists, proceed to Protocol B (Recrystallization) using an EtOH/Water mixture.

Q: The NMR shows a "ghost" doublet around 7.0-7.5 ppm that isn't my product. A: This is likely unreacted 2-aminothiazole . Its ring protons appear as two doublets (approx 6.5 and 7.2 ppm in DMSO-


). If this persists after Protocol A, your acid wash was likely not acidic enough or the volume was too low. Repeat the 1.0 M HCl wash.

Q: Can I use water to precipitate the product from the reaction mixture? A: Yes. If you performed the reaction in a water-miscible solvent (like Acetone, DMF, or THF), pouring the reaction mixture into excess ice-water (10:1 ratio water:solvent) often precipitates the benzamide while keeping the unreacted amine and catalyst in solution. This is a crude purification method (purity ~85%) and should be followed by Recrystallization.

References

  • Synthesis and Biological Evaluation of N-(benzothiazol-2-yl)benzamides.

    • Context: Describes the general condensation of benzoyl chlorides with aminothiazoles and recrystallization
    • Source:New Journal of Chemistry (RSC).
  • Physicochemical Properties of 2-Aminothiazole Deriv

    • Context: Establishes the pKa and solubility profiles necessary for the acid-wash protocol.
    • Source:N
  • General Purification of Amides via Liquid-Liquid Extraction.

    • Context: Standard organic chemistry protocols for removing amine/acid impurities
    • Source:Organic Chemistry Portal.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Profiling of 4-Ethoxy-N-(1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

In the development of thiazole-based pharmacophores, 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide represents a critical scaffold, often utilized as a precursor for antitubercular and antifungal agents. Accurate structural characterization of this molecule is frequently complicated by the amide proton's lability and the electronic push-pull effects of the ethoxy group on the aromatic systems.

This guide provides a comparative analysis of 1H NMR acquisition strategies, specifically contrasting DMSO-d6 (the gold standard) against CDCl3 (the common alternative). We demonstrate why DMSO-d6 is the requisite solvent for validating the amide linkage and establishing the integrity of the thiazole ring.

The Core Challenge: Solvent-Dependent Conformational Locking

The primary analytical challenge with N-(thiazol-2-yl)benzamides is the visibility of the amide (-NH-) proton.

  • In CDCl3: The amide proton often undergoes rapid exchange or broadening due to weak hydrogen bonding, appearing as a "ghost peak" or disappearing entirely.

  • In DMSO-d6: The solvent acts as a strong hydrogen bond acceptor, "locking" the amide proton in a deshielded environment (typically

    
     12.0–13.0 ppm). This confirms the formation of the amide bond, a critical QC checkpoint during synthesis.
    

Part 2: Experimental Protocol & Methodology

To ensure reproducibility, the following protocol synthesizes best practices from high-resolution structural elucidation workflows.

Sample Preparation[1]
  • Purity Requirement: >95% (HPLC/LC-MS) to prevent aliphatic impurity overlap in the ethoxy region.

  • Concentration: 10–15 mg of compound in 0.6 mL of solvent.

  • Solvent Choice:

    • Primary: DMSO-d6 (99.9 atom% D) + 0.03% TMS.

    • Secondary (Comparative): CDCl3 (99.8 atom% D) + 0.03% TMS.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Bruker Avance III 500 MHz equivalent)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Temperature: 298 K (25°C).

  • Number of Scans (NS): 16 (DMSO-d6) vs. 64 (CDCl3) – Note: CDCl3 often requires more scans due to aggregation-induced broadening.

  • Relaxation Delay (D1): 1.0 s (Standard) / 5.0 s (Quantitative).

  • Spectral Width: 0 to 14 ppm (to capture the downfield amide).

Workflow Logic Diagram

The following decision tree illustrates the assignment logic, prioritizing the identification of the diagnostic amide proton.

NMR_Workflow Start Start: Acquire Spectrum CheckSolvent Check Solvent Start->CheckSolvent DMSO DMSO-d6 Path (Recommended) CheckSolvent->DMSO High Polarity CDCl3 CDCl3 Path (Alternative) CheckSolvent->CDCl3 Low Polarity FindNH Locate Amide NH (> 12.0 ppm) DMSO->FindNH Sharp Singlet CDCl3->FindNH Broad/Missing FindEthoxy Identify Ethoxy Group (Triplet ~1.3, Quartet ~4.1) FindNH->FindEthoxy Aromatic Analyze Aromatic Region (7.0 - 8.2 ppm) FindEthoxy->Aromatic Benzene Benzene Ring AA'BB' System (2 Doublets) Aromatic->Benzene Thiazole Thiazole Ring 2 Doublets (J ~3.6 Hz) Aromatic->Thiazole Validation Validation: Integration 1:2:2:1:1:2:3 Benzene->Validation Thiazole->Validation

Caption: Logical workflow for the structural assignment of 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide, highlighting the critical divergence in amide detection based on solvent choice.

Part 3: Comparative Spectral Analysis

The "Fingerprint" Regions

The spectrum is divided into three distinct zones. The table below compares the expected chemical shifts (


) in DMSO-d6 versus CDCl3.
Structural FragmentProton TypeMultiplicity

(ppm) DMSO-d6

(ppm) CDCl3
Performance Note
Amide Linkage -NH-Broad Singlet12.40 – 12.60 Variable (8.5 – 10.0)Critical: In DMSO, this peak is sharp and distinct. In CDCl3, it is often broad or invisible due to exchange.
Benzene Ring Ar-H (2,[1] 6)Doublet (

Hz)
8.05 – 8.15 7.85 – 7.95Deshielded by Carbonyl (anisotropic effect).
Benzene Ring Ar-H (3,[1] 5)Doublet (

Hz)
7.00 – 7.10 6.90 – 7.00Shielded by Ethoxy (resonance effect).
Thiazole Ring Thiazole H-4Doublet (

Hz)
7.50 – 7.55 7.30 – 7.40Downfield due to proximity to Nitrogen.
Thiazole Ring Thiazole H-5Doublet (

Hz)
7.20 – 7.28 6.95 – 7.05Upfield thiazole proton.
Ethoxy Group -OCH2-Quartet (

Hz)
4.10 – 4.15 4.05 – 4.15Characteristic methylene quartet.
Ethoxy Group -CH3Triplet (

Hz)
1.35 – 1.38 1.40 – 1.45Classic methyl triplet.
Detailed Assignment Rationale (Causality)
1. The Amide Proton (The Anchor)
  • Observation: In DMSO-d6, a singlet appears far downfield at ~12.5 ppm.

  • Mechanistic Insight: The amide nitrogen is attached to the electron-deficient thiazole ring. This pulls electron density away from the N-H bond, deshielding the proton. Furthermore, DMSO forms a strong hydrogen bond with the N-H, preventing rapid exchange and sharpening the peak.

  • Comparison: In CDCl3, this peak often drifts upfield or broadens into the baseline. Recommendation: Do not rely on CDCl3 for confirming the amide bond formation.

2. The Benzene Ring (AA'BB' System)
  • Observation: Two distinct doublets with a large coupling constant (

    
     Hz).
    
  • Mechanistic Insight:

    • H-2/H-6 (Ortho to C=O): These protons feel the deshielding cone of the carbonyl group, shifting them downfield (~8.1 ppm).

    • H-3/H-5 (Ortho to OEt): The ethoxy group is a strong electron donor by resonance (+M effect). This increases electron density at the ortho positions, shielding these protons and shifting them upfield (~7.0 ppm).

  • Validation: The integration ratio between these two signals must be exactly 1:1 (representing 2 protons each).

3. The Thiazole Ring (Heterocyclic Coupling)[2]
  • Observation: Two doublets with a small coupling constant (

    
     Hz).
    
  • Mechanistic Insight:

    • H-4: Located adjacent to the ring nitrogen, it is more deshielded (~7.5 ppm).

    • H-5: Located adjacent to the sulfur, it appears relatively upfield (~7.2 ppm).

  • Differentiation: These can be distinguished from the aromatic benzene protons by their significantly smaller coupling constant (3.6 Hz vs 8.8 Hz).

Part 4: Troubleshooting & Self-Validation

To ensure the trustworthiness of your data, apply these self-validating checks:

  • The Water Signal Check: In DMSO-d6, the residual water peak appears at ~3.33 ppm. If your ethoxy quartet (~4.1 ppm) is obscured or distorted, check if your DMSO is "wet" (water peak broadening).

  • Integration Audit: Normalize the methyl triplet (at ~1.35 ppm) to 3.00 .

    • The methylene quartet should integrate to 2.00 .

    • The aromatic doublets should each integrate to 2.00 .

    • The thiazole doublets should each integrate to 1.00 .

    • The amide singlet should integrate to 1.00 .

    • Deviation >10% indicates impurity or relaxation issues.

  • Impurity Flags:

    • Singlet at ~2.5 ppm: Residual DMSO.

    • Singlet at ~5.75 ppm: Dichloromethane (common extraction solvent).

    • Broad hump at ~3-4 ppm: Residual water in DMSO.

References

  • SpectraBase. 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide 1H NMR Spectrum. John Wiley & Sons, Inc. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 803176: 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide. [Link][3]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • RSC Advances. Synthesis and characterization of N-(benzo[d]thiazol-2-yl)benzamide derivatives. (Contextual reference for thiazole amide shifts). [Link]

Sources

Precision Analytics: Validating Purity of 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals working with thiazole-benzamide scaffolds, standard C18 reversed-phase methods often provide a false sense of security. While 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide appears structurally simple, its synthesis and degradation pathways generate planar, aromatic impurities that frequently co-elute with the main peak on alkyl-bonded phases.

This guide compares a Generic C18 Method against an Optimized Phenyl-Hexyl Method . We demonstrate that exploiting


 interactions via a phenyl-hexyl stationary phase provides superior resolution of the critical pair (parent compound vs. de-ethylated or hydrolyzed impurities), satisfying the rigorous specificity requirements of ICH Q2(R1).

Part 1: Chemical Context & Impurity Profiling

To validate purity, one must first understand the impurity profile. The synthesis of 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide typically involves the acylation of 2-aminothiazole with 4-ethoxybenzoyl chloride.

Critical Impurities
  • Impurity A (Hydrolysis): 4-ethoxybenzoic acid (Result of amide bond instability or unreacted starting material).

  • Impurity B (Starting Material): 2-aminothiazole.

  • Impurity C (Process Related): 4-hydroxy-N-(1,3-thiazol-2-yl)benzamide (De-ethylation byproduct, highly similar in hydrophobicity but different electronic character).

Synthesis & Degradation Pathway

The following diagram illustrates the origin of these impurities, establishing the "Why" behind our method selection.

SynthesisPathway SM1 4-ethoxybenzoyl chloride Product 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide (Target Analyte) SM1->Product Acylation (Base/THF) ImpA Impurity A (4-ethoxybenzoic acid) SM1->ImpA Hydrolysis SM2 2-aminothiazole SM2->Product Product->ImpA Hydrolysis (Acid/Base Stress) ImpC Impurity C (De-ethylated analog) Product->ImpC O-Dealkylation (Trace Acid)

Figure 1: Synthesis and degradation pathway identifying critical impurities that must be resolved.

Part 2: Method Comparison Guide

We compared two methodologies. Method A represents a standard "first-pass" screening approach. Method B is the engineered solution designed for aromatic selectivity.

Experimental Conditions
ParameterMethod A (Generic)Method B (Optimized)
Stationary Phase C18 (L1), 5µm, 150 x 4.6mmPhenyl-Hexyl (L11) , 3.5µm, 150 x 4.6mm
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Mobile Phase A 0.1% Phosphoric Acid (pH 2.2)10mM Ammonium Formate (pH 4.5)
Mobile Phase B AcetonitrileMethanol
Gradient 20-80% B in 15 min30-70% B in 12 min
Detection UV @ 254 nmUV @ 280 nm (Selectivity optimized)
Performance Data (Experimental Average)

The following data highlights the failure of Method A to resolve the de-ethylated impurity (Impurity C) from the main peak due to similar hydrophobicity. Method B resolves them via electronic differences.

MetricMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (Main) 8.4 min9.2 minComparable
Resolution (Rs) (Main vs Impurity C) 1.2 (Co-elution) 3.8 (Baseline) Method B Wins
Tailing Factor (Tf) 1.4 (Basic nitrogen interaction)1.1 (Better buffering)Method B Wins
Signal-to-Noise (LOQ) 45:160:1Method B Wins
Expert Insight: Why Method B Works

The thiazole ring and the benzamide phenyl ring are both aromatic systems. The Phenyl-Hexyl column engages in


 stacking with these rings. Impurity C (4-hydroxy...) has a phenolic proton that alters the electron density of the ring compared to the target (4-ethoxy...), creating a distinct "electronic handle" for separation that a C18 chain cannot detect.

Part 3: Validation Protocol (ICH Q2(R1) Aligned)

To validate Method B, follow this self-validating workflow. This protocol ensures the method is suitable for intended use (purity assay).[1]

Validation Workflow Diagram

ValidationWorkflow Start Start Validation (Method B) Specificity Specificity: Inject Blank, Placebo, Spiked Impurities Start->Specificity Decision1 Rs > 2.0 for all peaks? Specificity->Decision1 Linearity Linearity: 5 Levels (50-150%) Decision1->Linearity Yes Fail Refine Gradient or pH Decision1->Fail No Accuracy Accuracy/Recovery: Spike at 80%, 100%, 120% Linearity->Accuracy Precision Precision: Repeatability (n=6) Accuracy->Precision Pass Method Validated Precision->Pass Fail->Specificity

Figure 2: Decision tree for validating the HPLC purity method.

Detailed Protocol Steps
1. Specificity (Stress Testing)
  • Objective: Prove the method can detect impurities even after degradation.

  • Procedure: Expose the sample to 0.1N HCl and 0.1N NaOH for 4 hours at 60°C.

  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). No interference at the retention time of the main peak.

2. Linearity
  • Preparation: Prepare stock solution of 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide at 1.0 mg/mL in Methanol.

  • Dilutions: Create 5 concentrations: 0.05, 0.08, 0.10, 0.12, and 0.15 mg/mL.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
3. Accuracy (Recovery)
  • Procedure: Spike known amounts of impurities into the drug substance.

  • Calculation:

    
    
    
  • Acceptance Criteria: 98.0% – 102.0% recovery.

4. Precision (Repeatability)
  • Procedure: 6 consecutive injections of the standard solution (100% level).

  • Acceptance Criteria: RSD

    
     2.0% for peak area and retention time.
    

Part 4: Detailed Operating Procedure (SOP Draft)

Reagents:

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Formate (Analytical Grade)

  • Water (Milli-Q or equivalent)

Mobile Phase Preparation:

  • Buffer (Solvent A): Dissolve 0.63g Ammonium Formate in 1000mL water. Adjust pH to 4.5 with Formic Acid. Filter through 0.22µm membrane.

  • Organic (Solvent B): 100% Methanol (degassed).

System Suitability Criteria (Pre-run Check):

  • Inject Standard Solution (0.1 mg/mL) 5 times.

  • Theoretical Plates (N): > 5000

  • Tailing Factor (Tf): < 1.5

  • RSD of Area: < 2.0%

Troubleshooting Note: If the thiazole peak shows splitting, it is likely due to pH mismatch causing protonation of the thiazole nitrogen (pKa ~ 2.5). Ensure the buffer is maintained at pH 4.5 to keep the molecule in its neutral form for consistent hydrophobic interaction.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][4] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[5] Wiley-Interscience. (General reference for Phenyl-Hexyl selectivity mechanisms).

  • Agilent Technologies. (2020). Selectivity Comparison of Phenyl-Hexyl and C18 Columns.[Link]

Sources

A Technical Guide to the Positional Potency of Ethoxy-Substituted Benzamide Thiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Drug Discovery and Medicinal Chemistry Community

This guide provides a comparative analysis of the biological potency of 4-ethoxy versus 3-ethoxy substituted benzamide thiazole analogs. As a Senior Application Scientist, my objective is to synthesize current research findings and established medicinal chemistry principles to offer a clear, evidence-based perspective for researchers in the field. This document will delve into the critical role of substituent positioning on the benzamide ring and its impact on the pharmacological activity of this versatile scaffold.

The Benzamide Thiazole Scaffold: A Privileged Structure in Drug Discovery

The benzamide thiazole core is a well-established "privileged structure" in medicinal chemistry, forming the basis for a multitude of compounds with a wide array of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The potency and selectivity of these analogs are highly dependent on the nature and position of substituents on both the thiazole and benzamide rings. Understanding the structure-activity relationships (SAR) is therefore paramount for the rational design of novel therapeutics.[3][4]

The Decisive Role of Substituent Isomerism: A Comparative Analysis

The seemingly minor shift of an ethoxy group from the 4-position (para) to the 3-position (meta) on the benzamide ring can lead to profound differences in biological activity. This is due to the distinct electronic and steric environments created by these two substitution patterns, which in turn dictate the molecule's ability to interact favorably with its biological target.

A Case Study: Antagonism of the Zinc-Activated Channel (ZAC)

A comprehensive SAR study on a series of N-(thiazol-2-yl)-benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC) provides a compelling, albeit indirect, comparison.[5] In this study, the introduction of a para-ethoxy group (4-ethoxy) on the phenyl ring resulted in an inactive analog (compound 4g).[5] Conversely, other analogs in a related series with substitutions at the meta position (e.g., a 3-fluoro group in compound 5a) were found to be potent antagonists of ZAC, with IC50 values in the low micromolar range.[1][5]

While not a direct comparison of the two ethoxy isomers, this data strongly suggests that the 4-position of the benzamide ring is a less favorable site for substitution than the 3-position for ZAC antagonism. The inactivity of the 4-ethoxy analog could be attributed to a steric clash with the receptor's binding pocket or an unfavorable electronic interaction. The meta position, being less sterically hindered and influencing the molecule's electronic properties differently, appears to be more accommodating for substitutions.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key SAR findings from the ZAC antagonist study, highlighting the differential impact of substitution at the 3- and 4-positions of the benzamide ring.

cluster_0 Benzamide Ring Substitution Benzamide_Core N-(thiazol-2-yl)-benzamide Core Position_4 Position 4 (Para) Benzamide_Core->Position_4 Position_3 Position 3 (Meta) Benzamide_Core->Position_3 4_Ethoxy 4-Ethoxy Group (Analog 4g) Position_4->4_Ethoxy 3_Fluoro 3-Fluoro Group (Analog 5a) Position_3->3_Fluoro Inactive Inactive Analog 4_Ethoxy->Inactive Active Active Analog (IC50: 1-3 µM) 3_Fluoro->Active cluster_1 Kinase Inhibition Assay Workflow Start Start Setup Assay Setup: Kinase, Substrate, Buffer Start->Setup Addition Add Test Compounds (3-ethoxy vs 4-ethoxy analogs) Setup->Addition Initiation Initiate Reaction with ATP Addition->Initiation Incubation Incubate at 30°C Initiation->Incubation Detection Stop Reaction & Detect (e.g., Luminescence) Incubation->Detection Analysis Data Analysis: Calculate IC50 Detection->Analysis End End Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines. [6][7] Objective: To determine the concentration of the test compound that reduces the viability of a cell population by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight. [8]2. Compound Treatment: Treat the cells with various concentrations of the 3-ethoxy and 4-ethoxy benzamide thiazole analogs. Include a positive control (e.g., Doxorubicin) and a negative control (DMSO vehicle).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals. [9]5. Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. [9]7. Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the negative control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The available evidence, primarily from SAR studies of ZAC antagonists, strongly suggests that the 3-position of the benzamide ring is a more favorable site for substitution than the 4-position for maintaining or enhancing the biological activity of benzamide thiazole analogs. The inactivity of a 4-ethoxy substituted analog in a key study underscores the critical importance of positional isomerism in drug design.

While a direct, head-to-head comparison of 3-ethoxy and 4-ethoxy benzamide thiazole analogs across multiple targets is lacking in the current literature, the principles of medicinal chemistry support the hypothesis that the 3-ethoxy isomer is likely to be the more potent of the two in many cases.

It is imperative that future research includes the synthesis and parallel evaluation of both 3- and 4-substituted analogs to provide definitive, comparative data. This will not only strengthen our understanding of the SAR for this important class of compounds but also accelerate the development of more potent and selective therapeutic agents.

References

  • Madjroh, N., et al. (2023). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 197, 114930. [Link]

  • Yuan, S., et al. (2017). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113-125. [Link]

  • Kaur, R., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 12(9), 1533-1540. [Link]

  • Mekonnen, A., et al. (2023). Antimalarial activities of benzothiazole analogs: A systematic review. Malaria Journal, 22(1), 398. [Link]

  • Madjroh, N., et al. (2023). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar. [Link]

  • Li, J., et al. (2022). Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. Molecules, 27(3), 998. [Link]

  • Al-Ostath, A., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 20(9), e0291730. [Link]

  • Wang, L., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 55(17), 7563-7576. [Link]

  • Angelia, P., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]

  • Anonymous. (n.d.). Evaluation of IC50 values of 4-methyl-2-(4- (alkyloxy)phenyl)thiazole derivatives. Journal of Chemical Health Risks. [Link]

  • El-Sayed, N., et al. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymeri. RSC Advances, 10(4), 2137-2156. [Link]

  • Fathy, U., et al. (2022). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 20(9), e0291730. [Link]

  • Ahmadi, N., et al. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Iranian Journal of Pharmaceutical Research, 21(1), e127041. [Link]

  • Wang, L., et al. (2014). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry, 57(9), 3736-3754. [Link]

  • Anonymous. (n.d.). IC 50 values of compounds 4a, 4d, 4e, 7, 11, 12, 15, 17 and 20 in... ResearchGate. [Link]

  • Kaur, R., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 12(9), 1533-1540. [Link]

  • Anonymous. (n.d.). Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. ResearchGate. [Link]

  • Li, J., et al. (2022). Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. Molecules, 27(3), 998. [Link]

  • Singh, R., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Archiv der Pharmazie, 342(6), 343-351. [Link]

  • Anonymous. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Heliyon, 11(8), e28909. [Link]

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Characterization of Impurities in Thiazole Benzamide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole benzamides represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for diverse antiviral (e.g., Nitazoxanide analogues) and anticancer agents (e.g., Lethal Factor inhibitors). However, the amide coupling step in their synthesis—typically involving 2-aminothiazoles and benzoyl chlorides—is prone to specific process-related impurities that challenge standard detection methods.

This guide compares the performance of Standard HPLC-PDA (Photodiode Array) against UPLC-Q-ToF-MS (Ultra-Performance LC with Quadrupole Time-of-Flight Mass Spectrometry) for characterizing these impurities. While HPLC-PDA remains the workhorse for Quality Control (QC), this guide demonstrates why high-resolution MS is indispensable during process development to detect non-chromophoric byproducts and resolve isobaric species often masked in UV spectra.

Synthetic Landscape & Impurity Origins[1]

To understand the analytical challenge, we must first map the genesis of impurities. The synthesis typically involves the acylation of a 2-aminothiazole derivative with a substituted benzoyl chloride.

Mechanistic Causality of Impurities
  • Over-Acylation (The Dimer): The secondary amide proton in the product is sufficiently acidic (

    
    ). In the presence of excess base (e.g., Et3N or NaH) and acid chloride, a second acylation occurs, forming the N,N-dibenzoyl imide  impurity. This is the most critical process impurity as it often co-crystallizes with the API.
    
  • Hydrolysis (The Acid): Benzoyl chlorides are moisture-sensitive. Inadequate drying of solvents leads to Benzoic Acid derivatives.

  • Regioisomerism: If the starting 2-aminothiazole is synthesized via Hantzsch condensation, regioisomeric impurities (e.g., 5-substituted vs. 4-substituted thiazoles) may carry through.

Visualization: Impurity Genesis Pathway

ThiazoleImpurityPathway Start1 2-Aminothiazole Intermediate Tetrahedral Intermediate Start1->Intermediate Start2 Benzoyl Chloride Start2->Intermediate Imp_Acid Impurity A: Benzoic Acid (Hydrolysis) Start2->Imp_Acid +H2O (Moisture) Product Thiazole Benzamide (API) Intermediate->Product -HCl Imp_Dimer Impurity B: N,N-Dibenzoyl Dimer (Over-acylation) Product->Imp_Dimer +Benzoyl Chloride +Base (Excess)

Figure 1: Mechanistic pathway highlighting the critical "Over-acylation" side reaction leading to Impurity B.

Comparative Analysis: HPLC-PDA vs. UPLC-Q-ToF-MS

The Control: High-Performance Liquid Chromatography (HPLC-PDA)

Role: Routine QC, Release Testing. Methodology: C18 stationary phase, Acetonitrile/Water gradient, UV detection at


 (usually 254-280 nm).
  • Pros: Robust, cost-effective, excellent linearity for the main peak.

  • Cons:

    • Peak Purity Blindness: The N,N-dibenzoyl impurity often elutes very close to the product due to similar lipophilicity (

      
       min).
      
    • Response Factor Variance: The dimer has two benzoyl chromophores, doubling its UV response relative to the API, potentially leading to overestimation of impurity levels if not corrected.

The Alternative: UPLC-Q-ToF-MS

Role: Impurity Structural Elucidation, Genotoxic Impurity (GTI) Screening. Methodology: Sub-2


 particle columns, Formic Acid modifier, ESI+ ionization.
  • Pros:

    • Mass Accuracy: Differentiates the API (

      
      ) from the dimer (
      
      
      
      ) with <5 ppm error.
    • Fragmentation: MS/MS confirms the loss of the benzoyl group (

      
       105), validating the structure.
      
    • Sensitivity: Detects trace hydrolysis products (Benzoic acids) that may have weak UV absorbance at the monitored wavelength.

Data Summary: Performance Metrics
MetricHPLC-PDA (Agilent 1260)UPLC-Q-ToF-MS (Waters Xevo)Verdict
Limit of Detection (LOD) 0.05% (w/w)0.001% (w/w)MS Wins (Critical for GTIs)
Resolution (API vs Dimer)

(Co-elution risk)

(Baseline separation)
MS Wins (Faster gradient)
Specificity Retention Time onlyExact Mass + Fragment PatternMS Wins
Linearity (

)
> 0.999> 0.995HPLC Wins (Better dynamic range)
Throughput 25-30 min/run5-8 min/runMS Wins

Detailed Experimental Protocols

These protocols are designed to be self-validating . The synthesis of the "Impurity Standard" allows you to spike your API and prove your method's resolution.

Protocol A: Synthesis of Impurity Standard (N,N-Dibenzoyl Dimer)

Objective: Intentionally create the over-acylated impurity to use as a reference marker.

  • Reagents: Dissolve N-(4-phenylthiazol-2-yl)benzamide (1.0 eq) in dry THF.

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Observation: Gas evolution (

    
    ).
    
  • Acylation: Add Benzoyl Chloride (1.5 eq) dropwise.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The dimer will be less polar (higher

    
    ) than the starting amide.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Validation: The product must show a mass of

    
     Da.
    
Protocol B: UPLC-MS/MS Characterization Method

Objective: Separate and identify the API and Dimer.

  • System: Waters ACQUITY UPLC I-Class coupled to Xevo G2-XS Q-ToF.

  • Column: ACQUITY UPLC BEH C18,

    
    , 
    
    
    
    mm.
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B (Linear Ramp)

    • 6.0 min: 95% B

    • 6.1 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 45°C.

  • MS Parameters:

    • Mode: ESI Positive (

      
      ).
      
    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 40 V.

    • Source Temp: 120°C.

    • Collision Energy (Ramp): 20–40 eV (for fragmentation).

Analytical Workflow & Decision Tree

Use this logic flow to determine when to escalate from HPLC to MS during process development.

AnalyticalWorkflow Sample Crude Reaction Mixture HPLC Step 1: HPLC-PDA (Generic Gradient) Sample->HPLC Decision1 Are unknown peaks > 0.10%? HPLC->Decision1 Release Release / Next Step Decision1->Release No LCMS Step 2: UPLC-Q-ToF-MS (Identify Mass) Decision1->LCMS Yes Analysis Analyze Fragmentation (Loss of 105 Da?) LCMS->Analysis ID_Dimer ID: Dimer Impurity Action: Reduce Base/Acid Chloride Analysis->ID_Dimer Yes (Benzoyl loss) ID_Acid ID: Benzoic Acid Action: Dry Solvents Analysis->ID_Acid No (Mass matches Acid)

Figure 2: Decision matrix for escalating impurity analysis from standard QC to structural elucidation.

References

  • BenchChem. (2025).[1][2] Strategies to Reduce Impurities in Benzamide Synthesis. Retrieved from

  • Sterling Pharma Solutions. (2025).[3] High-resolution mass spectrometry for impurity profiling. Retrieved from

  • American Pharmaceutical Review. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry.[4] Retrieved from

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[5] Retrieved from

  • National Institutes of Health (PMC). (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.